Senktide
描述
属性
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHYXLVEFVGOPM-QKUYTOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55N7O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909926 | |
| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
842.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106128-89-6 | |
| Record name | Senktide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106128896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of Senktide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action of Senktide, a potent and selective synthetic peptide agonist for the tachykinin neurokinin-3 receptor (NK3R). This compound is a critical tool in neuroscience and endocrine research, enabling the precise investigation of NK3R-mediated physiological processes. This guide details its binding characteristics, intracellular signaling cascades, and the experimental methodologies used for its characterization.
Core Mechanism: Selective NK3R Agonism
This compound functions as a selective agonist at the neurokinin-3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Its mechanism is initiated by high-affinity binding to the NK3R, which induces a conformational change in the receptor. This change facilitates the coupling and activation of heterotrimeric G-proteins, primarily of the Gq/11 family.[1] this compound's selectivity is a key feature; it binds to the NK3R with significantly higher potency than to other tachykinin receptors, such as NK1R and NK2R, making it an invaluable tool for isolating NK3R-specific effects.[2]
Quantitative Pharmacology of this compound
The interaction of this compound with the NK3R has been quantified across various species and experimental systems. The following tables summarize key affinity and potency data.
| Parameter | Species/System | Value | Reference |
| EC₅₀ | Human NK3R | 0.5 - 3.0 nM | [2] |
| EC₅₀ | Rat Dopaminergic Neurons | 41.2 ± 9 nM | [2] |
| EC₅₀ | Rat NK3R | 0.013 ± 0.004 nM | [3] |
| EC₅₀ | Goat NK3R | 0.012 ± 0.004 nM | [3] |
| EC₅₀ | Cattle NK3R | 0.34 ± 0.12 nM | [3] |
| pKi | Mammalian NK3R | 7.6 - 8.0 | [4] |
| Table 1: Potency and Affinity of this compound at the NK3 Receptor. |
| Parameter | Receptor | Value | Reference |
| EC₅₀ | NK3R | 0.5 - 3.0 nM | [2] |
| EC₅₀ | NK1R | 35,000 nM (35 µM) | [2] |
| Table 2: Receptor Selectivity Profile of this compound. |
Intracellular Signaling Pathways
Upon activation by this compound, the NK3R initiates a cascade of intracellular events. These can be broadly categorized into a primary canonical pathway and subsequent downstream and nuclear signaling events.
Primary Gq/11 Signaling Cascade
The canonical signaling pathway for the NK3R is mediated by its coupling to Gq/11 proteins.[1] This interaction activates the effector enzyme Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular Ca²⁺ concentration is a hallmark of NK3R activation and mediates many of the acute cellular responses.
References
- 1. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–activity relationship study on this compound for development of novel potent neurokinin-3 receptor selective agonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00514G [pubs.rsc.org]
Senktide: A Technical Guide to a Selective NK3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senktide is a potent and selective synthetic peptide agonist for the tachykinin neurokinin-3 (NK3) receptor.[1] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development targeting the NK3 receptor, a key player in various physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion.[2][3]
Introduction to this compound and the NK3 Receptor
This compound is a synthetic C-terminal hexapeptide analog of Substance P, with the sequence Succinyl-[Asp⁶, MePhe⁸]Substance P (6-11).[4] It exhibits high affinity and selectivity for the NK3 receptor, a G-protein coupled receptor (GPCR) that belongs to the tachykinin receptor family.[3] The endogenous ligand for the NK3 receptor is neurokinin B (NKB).[3] The activation of the NK3 receptor by agonists like this compound has been shown to modulate a variety of biological functions, including reproductive hormone secretion, thermoregulation, and neuronal activity.[2][5] This has led to significant interest in the therapeutic potential of targeting the NK3 receptor for conditions such as menopausal vasomotor symptoms, polycystic ovary syndrome (PCOS), and some neuropsychiatric disorders.[5]
Pharmacological Profile of this compound
This compound is characterized by its high potency and selectivity for the NK3 receptor over other tachykinin receptors (NK1 and NK2).
Binding Affinity and Functional Activity
The following tables summarize the quantitative data for this compound's binding affinity (Ki) and functional activity (EC50/IC50) at the NK3 receptor, as well as its selectivity over the NK1 receptor.
Table 1: Binding Affinity of this compound for the NK3 Receptor
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]-senktide | Guinea-pig ileum longitudinal muscle-myenteric plexus membranes | 2.21 ± 0.65 | 13.49 ± 0.04 | [4] |
| [³H]-senktide | Guinea-pig cerebral cortex membranes | 8.52 ± 0.45 | 76.3 ± 1.6 | [4] |
| ([¹²⁵I]His³, MePhe⁷)-NKB | Human NK3R expressing CHO cells | IC₅₀ = 0.056 ± 0.003 µM | - | [6] |
Table 2: Functional Activity of this compound at Tachykinin Receptors
| Assay | Cell/Tissue Type | Receptor | EC₅₀ (nM) | Reference |
| In vitro excitation | Dopaminergic neurons in rat substantia nigra pars compacta | NK3 | 41.2 ± 9 | [1] |
| Agonist activity | General | NK3 | 0.5 - 3 | [1] |
| Agonist activity | General | NK1 | 35,000 | [1] |
| Ca²⁺ influx | Human NK3R expressing CHO cells | NK3 | 0.011 ± 0.004 | [6] |
| Spontaneous [³H]DA release | Gerbil mesencephalic cell cultures | NK3 | 0.58 | [6] |
NK3 Receptor Signaling Pathway
Activation of the NK3 receptor by this compound initiates a cascade of intracellular events. As a GPCR, the NK3 receptor is coupled to Gq/11 proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Caption: NK3 Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the NK3 receptor.
Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the NK3 receptor using a competitive binding assay with a radiolabeled ligand.
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radiolabeled NK3 receptor ligand (e.g., 0.4 nM [¹²⁵I]His³, MePhe⁷-NKB).[7]
-
Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding).
-
A high concentration of a non-radiolabeled NK3 antagonist (e.g., SB222200) for determining non-specific binding.[8]
-
The prepared cell membranes.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[7]
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the NK3 receptor by this compound.
Detailed Protocol:
-
Cell Preparation:
-
Plate CHO cells stably expressing the human NK3 receptor in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells to remove the excess dye.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record the baseline fluorescence for a short period.
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).
-
In Vivo Locomotor Activity Assay
This protocol assesses the central effects of this compound by measuring changes in locomotor activity in rodents.[9]
Detailed Protocol:
-
Animal Preparation:
-
Drug Administration:
-
Behavioral Assessment:
-
Immediately after injection, place the animals back into the open field arena.
-
Record the locomotor activity (e.g., total distance traveled, rearing frequency) for a defined period (e.g., 60 minutes) using an automated activity monitoring system.
-
-
Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
-
A dose-dependent increase in locomotor activity is indicative of central NK3 receptor activation.[9][10]
-
Logical Relationship of this compound's Selectivity
The utility of this compound as a research tool lies in its high selectivity for the NK3 receptor. This selectivity allows for the specific investigation of NK3 receptor function with minimal off-target effects at the NK1 and NK2 receptors.
Caption: Selectivity Profile of this compound.
Conclusion
This compound is an invaluable pharmacological tool for the investigation of the NK3 receptor. Its high potency and selectivity have enabled significant advancements in understanding the physiological roles of the NKB/NK3R signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to the development of novel therapeutics targeting the NK3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin B - Wikipedia [en.wikipedia.org]
- 4. Pharmacological analysis of [3H]-senktide binding to NK3 tachykinin receptors in guinea-pig ileum longitudinal muscle-myenteric plexus and cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The tachykinin NK3 receptor agonist this compound induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
A Comprehensive Technical Guide to the Discovery and Synthesis of Senktide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Senktide is a potent and selective synthetic peptide agonist for the neurokinin-3 receptor (NK3R), a member of the tachykinin receptor family. Its discovery was a pivotal moment in the study of the physiological roles of the NK3R, providing a crucial pharmacological tool for in vitro and in vivo research. This document provides an in-depth overview of the discovery, synthesis, pharmacological profile, and mechanism of action of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.
Discovery and Background
This compound was incidentally identified during a structure-activity relationship study of substance P (SP) analogues.[1] The research, originally aimed at developing selective agonists for the neurokinin-1 receptor (NK1R), involved N-methylamino acid scanning of SP-related peptides.[1] This process led to the creation of a heptapeptide, Succinyl-[Asp⁶, N-MePhe⁸]-Substance P (6-11), which demonstrated unexpectedly high potency and selectivity for the NK3 receptor over NK1 and NK2 receptors. This peptide was subsequently named this compound.
Its discovery has been instrumental in elucidating the function of the NK3R in various physiological processes, including the regulation of the hypothalamic-pituitary-gonadal axis, dopamine release, and behaviors related to neurological and psychiatric conditions.[1][2][3] this compound's selectivity makes it a standard agonist for investigating NK3R-mediated signaling and its potential as a therapeutic target.
Chemical Structure: this compound is a modified heptapeptide with the following sequence and modifications:
-
Sequence: Succinyl-Asp-Phe-MePhe-Gly-Leu-Met-NH₂
-
Modifications: The N-terminus is succinylated, the Phenylalanine at position 3 is N-methylated (MePhe), and the C-terminal Methionine is amidated.[4]
Synthesis and Purification
The synthesis of this compound and its analogues is typically achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a 20% solution of piperidine in DMF to expose the free amine for the first amino acid coupling.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and is then coupled to the resin.
-
Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, an acetic anhydride solution can be used.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Leu, Gly, MePhe, Phe, Asp).
-
N-terminal Succinylation: After the final amino acid (Asp) is coupled and its Fmoc group is removed, succinic anhydride is added to the resin to succinylate the N-terminal amine.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and dried. Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterization: The final product's purity and identity are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF-MS).[1]
Visualization: this compound Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Pharmacological Profile
This compound is characterized by its high affinity and functional selectivity for the NK3R.
Quantitative Data: Receptor Activity and Binding Affinity
| Parameter | Receptor | Value | Species/System | Reference |
| EC₅₀ | NK3R | 0.5 - 3.0 nM | - | [5] |
| NK3R | 41.2 ± 9.0 nM | Dopaminergic neurons (rat) | [5][6] | |
| NK1R | 35 µM | - | [5] | |
| IC₅₀ | NK3R | 4.1 - 43 nM | CHO cell membranes | [1][7] |
| NK1R | >10,000 nM | CHO cell membranes | [1] | |
| NK2R | >10,000 nM | CHO cell membranes | [1] |
Mechanism of Action and Signaling Pathways
As a selective NK3R agonist, this compound initiates intracellular signaling cascades upon binding to its G-protein coupled receptor (GPCR). The NK3R primarily couples to the Gαq subunit.
-
Gq Protein Activation: Binding of this compound to the NK3R induces a conformational change, activating the associated Gq protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Signaling:
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
DAG and elevated Ca²⁺ levels activate Protein Kinase C (PKC).
-
-
Further Cascades: Activation of these initial pathways leads to the stimulation of downstream cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[8][9]
-
Gene Expression: NK3R activation can also lead to changes in chromatin structure via histone acetylation, thereby modulating the expression of genes involved in cell signaling, growth, and synaptic plasticity.[10]
Visualization: this compound-Induced NK3R Signaling
Caption: this compound-activated NK3R signaling pathway.
Key Experimental Methodologies
Protocol 1: In Vitro Neuronal Excitation Assay
This protocol is adapted from studies examining the effects of this compound on dopaminergic neurons in the substantia nigra.[6]
-
Tissue Preparation: Male Wistar rats (e.g., 150g) are euthanized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal brain slices (300 µm thick) containing the substantia nigra are prepared using a vibratome.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with aCSF at a constant temperature (e.g., 34°C).
-
Electrophysiology: Extracellular recordings are made from individual neurons using glass microelectrodes filled with aCSF. Dopaminergic neurons are identified by their characteristic slow firing rate (~5 Hz) and waveform.[6]
-
Drug Application: Once a stable baseline firing rate is established, this compound is applied via bath perfusion at various concentrations (e.g., 3 nM to 3000 nM) to establish a dose-response curve.[6]
-
Data Analysis: The change in neuronal firing rate in response to this compound application is recorded and analyzed to determine parameters like the EC₅₀.
Protocol 2: In Vivo Locomotor Activity Assay
This protocol is used to assess the central effects of this compound following direct administration into the brain.[5][6]
-
Animal Habituation: Male Mongolian gerbils are habituated to the testing environment (e.g., open-field locomotor activity boxes) for 30 minutes.[5]
-
Anesthesia and Injection: Animals are briefly anesthetized with isoflurane. A small incision is made over the scalp to expose the bregma.
-
Intracerebroventricular (i.c.v.) Injection: this compound, dissolved in a vehicle, is injected into a cerebral ventricle at various doses (e.g., 0.01 to 0.6 nmol in 5 µL) using a syringe with a fixed-length needle.[6]
-
Behavioral Recording: Immediately after the injection, the wound is closed, and the animal is placed back into the locomotor activity box. Its movement (e.g., total distance traveled) is recorded for a set period.
-
Data Analysis: The locomotor activity data from this compound-treated groups are compared to a vehicle-treated control group to determine the dose-dependent effect of NK3R activation on motor function.
Visualization: In Vivo Locomotor Assay Workflow
Caption: Experimental workflow for the this compound-induced locomotor activity assay.
Conclusion
This compound remains an indispensable pharmacological tool for probing the function of the neurokinin-3 receptor. Its discovery paved the way for a deeper understanding of NK3R signaling in reproductive endocrinology, neuroscience, and beyond. The standardized methods for its synthesis and the detailed protocols for its use in biological assays, as outlined in this guide, provide a solid foundation for researchers aiming to explore this important signaling system. Future work on this compound analogues continues to focus on improving metabolic stability and refining receptor selectivity for potential therapeutic applications.[1][11]
References
- 1. Structure–activity relationship study on this compound for development of novel potent neurokinin-3 receptor selective agonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00514G [pubs.rsc.org]
- 2. The neurokinin-3 receptor agonist this compound facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | NK3 Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | CAS:106128-89-6 | Tachykinin NK3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Neurokinin 3 receptor agonist this compound stimulates GnRH release in isolated hypogonadotropic hypogonadism mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–activity relationship study on this compound for development of novel potent neurokinin-3 receptor selective agonists | CiNii Research [cir.nii.ac.jp]
The Role of Senktide in Neurokinin B Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin B (NKB), a member of the tachykinin peptide family, and its cognate G-protein coupled receptor, the neurokinin-3 receptor (NK3R), are critical components of various physiological processes, most notably the central regulation of reproduction.[1] The discovery that loss-of-function mutations in the genes encoding NKB (TAC3) or NK3R (TACR3) lead to hypogonadotropic hypogonadism in humans has underscored their essential role in the hypothalamic-pituitary-gonadal (HPG) axis.[2][3] Senktide, a selective synthetic peptide agonist for the NK3R, has emerged as an indispensable pharmacological tool for elucidating the complex signaling mechanisms governed by NKB.[4][5] This technical guide provides an in-depth overview of this compound's role in activating NKB signaling pathways, summarizing quantitative data, detailing experimental protocols, and visualizing the intricate molecular cascades.
This compound: A Selective NK3 Receptor Agonist
This compound is a potent and selective agonist for the NK3R.[4][5] Its high affinity for NK3R, coupled with significantly lower affinity for NK1 and NK2 receptors, allows for the specific interrogation of NKB-mediated pathways.[5] This selectivity has been crucial in differentiating the physiological roles of the various tachykinin receptors. Cryo-electron microscopy studies have revealed that while the C-termini of NKB, Substance P (SP), and this compound share a conserved binding mode to NK3R, specific interactions between the N-terminus of this compound and the extracellular loops of the receptor contribute to its enhanced activation potency compared to endogenous ligands.[6][7][8]
Quantitative Data: Binding Affinity and Potency of this compound
The following tables summarize the quantitative parameters of this compound's interaction with tachykinin receptors across various experimental systems.
| Ligand | Receptor | Preparation | K_D (nM) | B_max (fmol/mg protein) | Reference |
| [³H]-Senktide | NK3R | Guinea-pig ileum membranes | 2.21 ± 0.65 | 13.49 ± 0.04 | [9] |
| [³H]-Senktide | NK3R | Guinea-pig cortex membranes | 8.52 ± 0.45 | 76.3 ± 1.6 | [9] |
| Table 1: this compound Receptor Binding Affinity (K_D) and Density (B_max). |
| Ligand | Receptor | Species/Tissue/Cell | Assay | EC_50 (nM) | IC_50 (nM) | Reference |
| This compound | NK3R | General | - | 0.5 - 3 | - | [4][5] |
| This compound | NK3R | Rat Substantia Nigra | Electrophysiology | 41.2 ± 9 | - | [4] |
| This compound | NK3R | Rat | - | 18 | - | [10] |
| This compound | NK3R | Basolateral Amygdala Neurons | Electrophysiology | 64 | - | [11] |
| This compound | NK1R | General | - | 35,000 | - | [4][5] |
| This compound | NK2R | General | - | >10,000 | - | [10] |
| This compound | Human NK3R | CHO Cells | IP Accumulation | 0.011 ± 0.004 | - | [12] |
| This compound | Human NK3R | CHO Cells | Binding Inhibition | - | 56 ± 3 | [12] |
| This compound Derivative (4c) | Human NK3R | CHO Cells | IP Accumulation | 0.012 | - | [13] |
| This compound Derivative (4c) | Human NK3R | CHO Cells | Binding Inhibition | - | 13 | [13] |
| Table 2: Potency (EC_50) and Inhibitory Concentration (IC_50) of this compound and Derivatives. |
Core Signaling Pathways Activated by this compound
As a canonical G-protein coupled receptor, NK3R activation by this compound primarily initiates signaling through the Gαq/11 pathway. This triggers a cascade of intracellular events fundamental to cellular responses.
-
Gq Protein Activation: Upon this compound binding, NK3R undergoes a conformational change, activating the heterotrimeric G-protein Gq.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C-beta (PLCβ).[11]
-
PIP₂ Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14]
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of downstream target proteins, leading to diverse cellular responses.
Additional Downstream Pathways
Beyond the canonical PLC pathway, this compound-induced NK3R activation has been shown to modulate other critical signaling networks, including:
-
MAPK/ERK Pathway: Studies have demonstrated that NK3R activation can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for regulating gene expression, cell proliferation, and differentiation.[15]
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling cascade, a key regulator of cell survival and metabolism, can also be engaged by NK3R activation.[15] this compound has been shown to reverse deficits in these pathways in models of hypogonadotropic hypogonadism.[15]
-
Ion Channel Modulation: In neurons of the basolateral amygdala, this compound excites principal neurons through a dual mechanism: activation of a nonselective cation channel (likely involving TRPC4/5) and depression of G protein-activated inwardly rectifying K+ (GIRK) channels.[11] This modulation of ion flow directly impacts neuronal excitability.
Role in Reproductive Neuroendocrinology: The KNDy Neuron Model
The most extensively studied role for NKB signaling is in the regulation of gonadotropin-releasing hormone (GnRH) secretion. NKB, along with kisspeptin and dynorphin (Dyn), is co-expressed in a population of neurons in the hypothalamic arcuate nucleus (ARC), termed KNDy neurons.[2][3] These neurons are considered the central hub of the GnRH pulse generator.
The effect of this compound on luteinizing hormone (LH), a proxy for GnRH secretion, is strikingly dependent on the gonadal steroid environment:
-
Estrogen-Rich Environment: In the presence of physiological levels of estradiol (E₂), this compound administration stimulates LH secretion.[2] This is believed to occur via NKB/NK3R signaling that activates KNDy neurons to release kisspeptin, a potent stimulator of GnRH neurons.[16][17]
-
Estrogen-Deficient Environment: In an ovariectomized (low estrogen) state, this compound administration paradoxically suppresses pulsatile LH secretion.[3][18] The proposed mechanism involves NKB/NK3R signaling that triggers the release of the co-localized inhibitory peptide, dynorphin. Dynorphin then acts on kappa-opioid receptors (KOR), also present on KNDy neurons, to inhibit neuronal activity and suppress the GnRH pulse.[3][18]
Experimental Protocols
Receptor Binding Assay
This protocol determines the affinity (K_D) and density (B_max) of this compound for the NK3R.
-
Objective: To quantify the binding characteristics of a radiolabeled ligand ([³H]-senktide) to cell membranes expressing NK3R.
-
Materials:
-
CHO cells stably expressing human NK3R.
-
Membrane preparation buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).
-
Radioligand: [³H]-senktide.
-
Unlabeled this compound for competition.
-
GF/B glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Methodology:
-
Membrane Preparation: Culture and harvest NK3R-expressing CHO cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membrane pellet in assay buffer. Determine protein concentration (e.g., Bradford assay).
-
Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of [³H]-senktide in assay buffer.
-
Competition Binding: Incubate membranes with a fixed concentration of [³H]-senktide and increasing concentrations of unlabeled this compound to determine non-specific binding.
-
Incubation: Incubate reactions at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through GF/B filters pre-soaked in polyethyleneimine to separate bound from free radioligand. Wash filters quickly with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze data using non-linear regression (e.g., Prism). Saturation binding data are fitted to a one-site binding model to determine K_D and B_max. Competition data are used to calculate the Ki.[9]
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the direct downstream consequence of Gq activation.
-
Objective: To quantify the production of inositol phosphates in response to this compound-induced NK3R activation.
-
Materials:
-
Cells expressing NK3R (e.g., CHO-NK3R).
-
Inositol-free DMEM.
-
[³H]-myo-inositol.
-
Assay buffer containing LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatases, causing IPs to accumulate.
-
This compound solutions of varying concentrations.
-
Anion-exchange resin (e.g., Dowex AG1-X8) or scintillation proximity assay (SPA) beads (e.g., yttrium silicate).[14]
-
-
Methodology:
-
Cell Labeling: Plate cells and incubate overnight with inositol-free medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.[19]
-
Pre-incubation: Wash cells and pre-incubate with assay buffer containing LiCl.
-
Stimulation: Add varying concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and adding a lysis agent (e.g., ice-cold 0.5 M trichloroacetic acid or methanol).
-
Separation & Quantification:
-
Chromatography Method: Neutralize the cell lysates and apply to an anion-exchange column. Wash away unincorporated [³H]-inositol. Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid) and quantify using a scintillation counter.[19]
-
SPA Method: Add yttrium silicate SPA beads to the cell lysate. The positively charged beads bind the negatively charged [³H]-IPs, bringing them into proximity with the scintillant in the beads, generating a signal that can be read on a microplate scintillation counter.[14]
-
-
Data Analysis: Plot the quantified radioactivity against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the EC_50.
-
References
- 1. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. structural-insights-into-neurokinin-3-receptor-activation-by-endogenous-and-analogue-peptide-agonists - Ask this paper | Bohrium [bohrium.com]
- 8. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists [ouci.dntb.gov.ua]
- 9. Pharmacological analysis of [3H]-senktide binding to NK3 tachykinin receptors in guinea-pig ileum longitudinal muscle-myenteric plexus and cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of intravenous administration of neurokinin receptor subtype-selective agonists on gonadotropin-releasing hormone pulse generator activity and luteinizing hormone secretion in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure–activity relationship study on this compound for development of novel potent neurokinin-3 receptor selective agonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00514G [pubs.rsc.org]
- 14. Scintillation proximity assay of inositol phosphates in cell extracts: high-throughput measurement of G-protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurokinin 3 receptor agonist this compound stimulates GnRH release in isolated hypogonadotropic hypogonadism mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NKB signaling in the posterodorsal medial amygdala stimulates gonadotropin release in a kisspeptin-independent manner in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. karger.com [karger.com]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
The Effects of Senktide on Dopaminergic Neuron Activity: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Senktide, a selective agonist for the neurokinin-3 receptor (NK3R), has emerged as a significant pharmacological tool for investigating the role of the tachykinin system in modulating dopaminergic neurotransmission. The activity of dopaminergic neurons, primarily located in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), is fundamental to motor control, motivation, and reward processing. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. This technical guide provides a comprehensive overview of the effects of this compound on dopaminergic neuron activity, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Effects of this compound on Dopaminergic Neuron Activity
This compound exerts a concentration-dependent excitatory effect on a subpopulation of dopaminergic neurons. The following tables summarize the key quantitative findings from various experimental paradigms.
| Parameter | Species | Brain Region | This compound Concentration | Observed Effect | Citation |
| Neuronal Excitation | Rat | Substantia Nigra pars compacta (in vitro) | 3 - 3000 nM | Excitation of 24 out of 31 dopaminergic neurons | |
| EC50 for Neuronal Excitation | Rat | Substantia Nigra pars compacta (in vitro) | 41.2 ± 9 nM | Mean effective concentration for 50% of maximal response | |
| [3H]Dopamine Release | Gerbil | Mesencephalon (primary culture) | EC50 = 0.58 nM | Increased spontaneous dopamine release | |
| Extracellular Dopamine Levels | Guinea Pig | Striatum, Nucleus Accumbens, Prefrontal Cortex (in vivo) | Not specified | Marked enhancement | [1] |
| Gene Expression (Dopamine D2 Receptor - DRD2) | Cell Culture (Hypothalamic) | 10 nM | Significant inhibition of DRD2 gene expression | [2] | |
| Histone H3 Acetylation | Cell Culture (Hypothalamic) | 1 nM | 57% increase | [2] | |
| Histone H3 Acetylation | Cell Culture (Hypothalamic) | 10 nM | 94% increase | [2] | |
| Histone H4 Acetylation | Cell Culture (Hypothalamic) | 1 nM | 17% increase | [2] | |
| Histone H4 Acetylation | Cell Culture (Hypothalamic) | 10 nM | 57% increase | [2] |
Experimental Protocols
This section details the methodologies employed in key experiments investigating the effects of this compound on dopaminergic systems.
In Vitro Electrophysiology
Objective: To characterize the direct effects of this compound on the firing rate and membrane potential of individual dopaminergic neurons.
Protocol:
-
Slice Preparation:
-
Young adult male rats (e.g., Sprague-Dawley) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices (200-300 µm thick) containing the substantia nigra pars compacta or ventral tegmental area are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C).
-
Dopaminergic neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp or extracellular single-unit recordings are performed using glass micropipettes filled with an appropriate internal solution.
-
Stable baseline neuronal activity is recorded for a minimum of 5-10 minutes.
-
-
This compound Application:
-
This compound is bath-applied to the slice at known concentrations (e.g., ranging from nanomolar to micromolar).
-
Changes in firing frequency, membrane potential, and input resistance are recorded continuously.
-
-
Data Analysis:
-
The firing rate is typically quantified in spikes per second (Hz) before, during, and after this compound application.
-
Dose-response curves can be generated by applying increasing concentrations of this compound.
-
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions of living animals.
Protocol:
-
Probe Implantation:
-
Anesthetized animals (e.g., guinea pigs, rats) are placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the brain region of interest (e.g., substantia nigra, ventral tegmental area, striatum, or nucleus accumbens).
-
A microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula.
-
-
Perfusion and Sampling:
-
The probe is continuously perfused with a sterile aCSF solution at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).
-
After a stabilization period to allow the tissue to recover from the insertion trauma, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
-
This compound Administration:
-
This compound can be administered systemically (e.g., via intraperitoneal or subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
-
Dopamine Analysis:
-
The collected dialysate samples are analyzed to quantify dopamine concentrations.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) is the most common analytical method.
-
-
Data Analysis:
-
Dopamine levels are typically expressed as a percentage of the baseline concentration.
-
Western Blotting for Tyrosine Hydroxylase
Objective: To assess the impact of this compound treatment on the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, particularly in models of dopaminergic neurodegeneration.
Protocol:
-
Tissue Preparation:
-
Following experimental treatments (e.g., in 6-hydroxydopamine (6-OHDA)-lesioned rats with or without this compound administration), animals are euthanized, and the brains are rapidly dissected.
-
The substantia nigra and striatum are isolated and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for tyrosine hydroxylase.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading across lanes.
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using a digital imaging system.
-
The intensity of the bands corresponding to TH is quantified and normalized to the loading control.
-
Signaling Pathways
The effects of this compound on dopaminergic neurons are initiated by its binding to the NK3 receptor, a G-protein coupled receptor (GPCR). The subsequent intracellular signaling cascades can be complex and context-dependent.
Canonical Gq-PLC Signaling Pathway
The primary signaling pathway activated by the NK3 receptor is the Gq protein-coupled cascade.
References
The Role of Senktide in Stress Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of senktide, a selective neurokinin-3 receptor (NK3R) agonist, in the modulation of stress response pathways. This compound's high affinity and selectivity for the NK3R make it an invaluable tool for elucidating the complex signaling cascades that govern stress, anxiety, and related physiological processes. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for its investigation, and provides visual representations of the involved signaling pathways and experimental workflows. The information presented herein is intended to support further research and drug development efforts targeting the tachykinin system for the management of stress-related disorders.
Introduction: The Tachykinin System and Stress
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological functions. These peptides exert their effects through three distinct G-protein coupled receptors: the neurokinin-1 (NK1R), neurokinin-2 (NK2R), and neurokinin-3 (NK3R) receptors. While all three receptors are implicated in stress and emotional processing, the NK3R has emerged as a particularly compelling target. The endogenous ligand for the NK3R is NKB, and its activation is associated with the modulation of various neurotransmitter systems and neuroendocrine axes central to the stress response.
This compound, a synthetic heptapeptide analog of Substance P, is a highly potent and selective agonist for the NK3R. Its utility in research lies in its ability to specifically probe the function of the NK3R with minimal off-target effects, thereby allowing for a detailed investigation of its role in complex physiological processes like the stress response.
Mechanism of Action of this compound
This compound exerts its biological effects by binding to and activating the NK3R. The NK3R is primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway.
Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that ultimately modulate neuronal excitability, neurotransmitter release, and gene expression.
Quantitative Data on this compound
The following tables summarize key quantitative data from various preclinical studies investigating the pharmacological and functional properties of this compound.
Table 1: Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Binding Affinity (Ki) | ||||
| NK3R | Human (recombinant) | CHO cells | 4.4 nM | [1] |
| NK3R | Guinea Pig | Cerebral Cortex | 8.52 nM (Kd) | [2] |
| NK3R | Guinea Pig | Ileum | 2.21 nM (Kd) | [2] |
| Functional Potency (EC50) | ||||
| NK3R (Calcium Mobilization) | Human (recombinant) | HEK293 cells | 18.4 nM | [1] |
| NK3R (Calcium Mobilization) | Murine (recombinant) | HEK293 cells | 265 nM | [1] |
| NK3R (IP-one accumulation) | Human (recombinant) | - | ~1 nM | [3] |
| NK3R (Neuronal Excitation) | Rat | Substantia Nigra | 41.2 nM | [4] |
| NK3R (Neuronal Excitation) | Rat | Basolateral Amygdala | 64 nM | [5] |
| Selectivity | ||||
| NK1R vs NK3R | - | - | >60,000-fold | [3] |
| NK2R vs NK3R | - | - | >60,000-fold | [3] |
Table 2: Dose-Response of this compound in Behavioral Models of Stress and Anxiety
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Elevated Plus Maze | Rat | Intracerebroventricular (i.c.v.) | 10 pmol | Anxiolytic-like | [2] |
| Fear-Potentiated Startle | Rat | Intra-BLA microinjection | 0.03 - 0.3 nmol | Increased startle response | [5] |
| Forced Swim Test | Rat | Subcutaneous (s.c.) | 0.2 - 0.4 mg/kg | Antidepressant-like | [6] |
| 5-HT Mediated Behaviors | Mouse/Rat | Intracisternal (i.c.) / s.c. | 0.01 - 1.2 nmol (i.c.) / 0.1 - 2.4 µmol/kg (s.c.) | Head twitches, wet dog shakes | [7] |
Table 3: Effects of this compound on Neurotransmitter and Hormone Levels
| Analyte | Species | Brain Region/Fluid | Dose and Route | Percent Change from Baseline | Reference |
| Acetylcholine | Rat | Frontal Cortex, Amygdala, Hippocampus | 0.2 mg/kg s.c. | Increased | [8] |
| Arginine Vasopressin (AVP) | Rat | Plasma | 11.8 nmol i.c.v. | Marked Increase | [9] |
| Luteinizing Hormone (LH) | Goat | Plasma | 200 nmol i.v. | Pulsatile Increase | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling cascade initiated by this compound binding to the NK3R and a proposed experimental workflow for investigating its effects.
Caption: this compound-NK3R Signaling Cascade.
Caption: Experimental workflow for this compound research.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in stress response pathways.
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the NK3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the recombinant human or rodent NK3 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled NK3R ligand (e.g., [³H]-Senktide or a radiolabeled antagonist).
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound in the presence of the cell membranes.
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of this compound in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle via the desired route (e.g., i.c.v. or s.c.) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for a fixed period (typically 5 minutes).
-
Record the session using a video camera for subsequent analysis.
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters (e.g., acetylcholine, dopamine, serotonin) in specific brain regions.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with a semipermeable membrane of appropriate molecular weight cut-off).
-
A microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical or fluorescence).
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, amygdala, hippocampus).
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Administer this compound or vehicle.
-
Continue to collect dialysate samples for a defined period post-administration.
-
Analyze the concentration of the neurotransmitter(s) of interest in the dialysate samples using HPLC.
-
Express the results as a percentage change from the baseline levels.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To investigate the effects of this compound on the electrophysiological properties of individual neurons expressing NK3 receptors.
Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest from a rodent.
-
Maintain the slices in an incubation chamber with oxygenated artificial cerebrospinal fluid (aCSF).
Recording:
-
Transfer a brain slice to the recording chamber of a microscope and continuously perfuse with aCSF.
-
Identify individual neurons for recording using visual guidance (e.g., infrared differential interference contrast microscopy).
-
Approach a neuron with a glass micropipette filled with an internal solution.
-
Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing for the measurement and control of the cell's membrane potential and currents.
-
Record baseline electrophysiological properties (e.g., resting membrane potential, input resistance, firing frequency).
-
Bath-apply this compound at known concentrations to the perfusing aCSF.
-
Record the changes in the neuron's electrical activity in response to this compound application. This may include depolarization, increased firing rate, or changes in synaptic currents.
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of the role of the NK3 receptor in stress response pathways. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals. The activation of the NK3R by this compound initiates a well-defined signaling cascade that ultimately modulates neuronal function in brain regions critical for stress and emotional regulation. Further investigation into the nuanced effects of this compound and the development of novel NK3R-targeting compounds hold significant promise for the discovery of new therapeutic strategies for stress-related disorders.
References
- 1. The neurokinin-3 receptor agonist this compound facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for involvement of NK₃ receptors in the anxiogenic-like effect of SP6-11(C-terminal), a metabolite of substance P, in rats evaluated in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commons.nmu.edu [commons.nmu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NK-3 tachykinin receptor agonist this compound elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Central administration of this compound, a tachykinin NK-3 agonist, has an antidiuretic action by stimulating AVP release in water-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a neurokinin 3 receptor agonist, on luteinizing hormone secretion and follicular development in anestrous Shiba goats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of Senktide in Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senktide is a potent and selective synthetic agonist for the neurokinin-3 receptor (NK3R), a member of the tachykinin receptor family. The NK3R and its endogenous ligand, neurokinin B (NKB), are implicated in a variety of physiological processes, including reproductive function, regulation of locomotor activity, and modulation of emotional behaviors. As such, this compound is a valuable pharmacological tool for investigating the in vivo functions of the NK3R system in preclinical rodent models. These application notes provide detailed protocols for the preparation and administration of this compound in rodents, summarize key quantitative data from published studies, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Administration Parameters
The following tables summarize dosages, routes of administration, and vehicles for this compound in various rodent models based on published literature.
Table 1: Intracerebroventricular (ICV) Administration of this compound
| Species | Dosage Range | Vehicle | Observed Effects | Reference |
| Gerbil | 0.01 - 0.6 nmol | Not specified | Dose-dependent increase in locomotor activity | [1][2] |
| Rat | 100 - 600 pmol | Artificial Cerebrospinal Fluid (aCSF) | Dose-dependent suppression of LH pulses | [3] |
| Mouse | 0.01 - 1.2 nmol | Not specified | 5-HT-mediated behaviors (head twitches, forepaw treading) | [4][5] |
Table 2: Subcutaneous (SC) Administration of this compound
| Species | Dosage Range | Vehicle | Observed Effects | Reference |
| Rat | 125 - 250 µg/kg | Not specified | Reduction in alcohol intake | [6] |
| Rat | 0.2 mg/kg | Not specified | Facilitation of episodic-like memory | [7] |
| Mouse | 0.1 - 2.4 µmol/kg | Not specified | 5-HT-mediated behaviors (head twitches, forepaw treading) | [4][5] |
Table 3: Recommended Vehicle Formulations for this compound
| Vehicle Composition | Suitability | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In vivo | A common vehicle for compounds with low aqueous solubility. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | In vivo | Sulfobutyl ether beta-cyclodextrin can enhance solubility. |
| 10% DMSO, 90% Corn Oil | In vivo (SC) | Suitable for subcutaneous administration of lipophilic compounds. |
| 0.9% NaCl with 0.3% Tween 80 | In vivo | Used as a vehicle control in some studies.[1] |
| Vitamin E and glycofurol | In vivo | Used as a vehicle in specific studies.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution Preparation:
-
Due to its peptide nature, this compound may require a co-solvent for initial dissolution. Prepare a stock solution by dissolving this compound powder in a minimal amount of sterile DMSO. For example, to achieve a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
On the day of the experiment, prepare the fresh working solution.
-
To prepare 1 mL of the final formulation, sequentially add the following to a sterile microcentrifuge tube:
-
100 µL of the this compound/DMSO stock solution (or pure DMSO for vehicle control).
-
400 µL of sterile PEG300.
-
50 µL of sterile Tween-80.
-
450 µL of sterile saline.
-
-
Vortex the solution thoroughly between the addition of each component to ensure a homogenous mixture.
-
The final concentration of this compound in the working solution should be calculated based on the desired dosage and the injection volume.
-
Note: The solubility and stability of this compound can be vehicle-dependent. It is recommended to perform small-scale solubility tests with the chosen vehicle before preparing large batches. Always prepare fresh working solutions on the day of administration.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound in Mice
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Hamilton syringe (10 µL) with a 27-gauge needle
-
Drill with a fine burr
-
Surgical scissors and forceps
-
Wound clips or sutures
-
Betadine and 70% ethanol
-
Prepared this compound working solution
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the mouse in the stereotaxic frame.
-
Clean the surgical area with Betadine followed by 70% ethanol.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
For injection into the lateral ventricle, the typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.0 mm from the skull surface.[1] These coordinates may need to be adjusted based on the mouse strain and age.
-
Using the drill, carefully create a small burr hole at the determined coordinates.
-
-
Injection:
-
Load the Hamilton syringe with the desired volume of this compound solution (typically 1-5 µL for mice).
-
Slowly lower the needle to the target DV coordinate.
-
Infuse the solution at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.
-
Leave the needle in place for an additional 1-2 minutes after the injection to allow for diffusion.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the mouse to recover on a heating pad until it is fully ambulatory.
-
Monitor the animal closely for any signs of distress.
-
Protocol 3: Subcutaneous (SC) Injection of this compound in Rodents
Materials:
-
Insulin syringe or a 1 mL syringe with a 25-27 gauge needle
-
Prepared this compound working solution
Procedure:
-
Animal Restraint:
-
Gently restrain the rodent. For mice, this can be done by scruffing the back of the neck. For rats, a towel can be used to gently wrap the animal.
-
-
Injection:
-
Lift a fold of skin on the back of the animal, creating a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the desired volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Post-injection:
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound, as an NK3R agonist, primarily signals through the Gq alpha subunit of the heterotrimeric G protein. This initiates a canonical signaling cascade involving Phospholipase C (PLC), leading to the generation of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Caption: this compound-induced NK3R signaling cascade.
Experimental Workflow for a Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study in rodents involving this compound administration. This example focuses on a locomotor activity assessment.
Caption: Workflow for a this compound behavioral study.
References
- 1. apexbt.com [apexbt.com]
- 2. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scivisionpub.com [scivisionpub.com]
- 5. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to dissolve and prepare Senktide for cell culture experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senktide is a potent and selective synthetic peptide agonist for the tachykinin neurokinin 3 receptor (NK3R).[1][2][3] It is a valuable tool for investigating the physiological and pathological roles of the NK3R signaling pathway in various cellular systems. These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 841.97 g/mol | [3] |
| Sequence | Succinyl-Asp-Phe-MePhe-Gly-Leu-Met-NH2 | [3][4] |
| Purity | ≥95% (HPLC) | [3] |
| Appearance | White to off-white powder | |
| EC50 (NK3R) | 0.5-3 nM | [1][2] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.
| Solvent | Solubility | Reference |
| DMSO | ≥ 2.5 mg/mL | [1] |
| 5 mg/mL | [2] | |
| 50 mg/mL (with sonication) | [4] | |
| PBS (pH 7.2) | 1 mg/mL | [3] |
| 2 mg/mL | [2] |
Storage of Stock Solutions: For long-term stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
I. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 841.97 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 841.97 g/mol x 1000 mg/g = 8.42 mg
-
-
-
Weighing: Carefully weigh out 8.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 10 µL or 20 µL aliquots).
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
II. Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or buffer (e.g., PBS, aCSF) appropriate for your cell type
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium or buffer to achieve the final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for preparing a 1 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.
-
Prepare the final 1 µM working solution by taking 100 µL of the 10 µM intermediate solution and adding it to 900 µL of cell culture medium.
-
-
-
Application to Cells: Add the prepared working solution to your cell cultures. For experiments involving brain slices, this compound is typically applied by bath perfusion.[5]
-
Vehicle Control: Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the this compound-treated samples.
This compound Signaling Pathway
This compound selectively activates the NK3 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins.[6][7] Activation of this pathway leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: this compound-induced NK3R signaling cascade.
Experimental Workflow for this compound Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | NK3 Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | CAS:106128-89-6 | Tachykinin NK3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. glpbio.com [glpbio.com]
- 6. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Senktide to Interrogate NK3 Receptor Function in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Senktide, a selective neurokinin-3 (NK3) receptor agonist, for studying NK3 receptor function in ex vivo brain slice preparations. This document outlines the key signaling pathways activated by this compound, presents quantitative data on its effects, and offers detailed protocols for essential experimental procedures.
Introduction to this compound and the NK3 Receptor
The tachykinin neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) widely distributed throughout the central nervous system. Its endogenous ligand is neurokinin B (NKB). The NK3R system is implicated in a diverse range of physiological processes, including reproductive function, regulation of mood and anxiety, and modulation of neurotransmitter release. This compound is a potent and selective peptide agonist for the NK3 receptor, making it an invaluable tool for elucidating the receptor's function in specific neuronal circuits.[1][2][3] In brain slice preparations, this compound allows for the direct investigation of NK3R-mediated effects on neuronal excitability, synaptic transmission, and intracellular signaling cascades in a preserved local circuit environment.
Key Signaling Pathways Activated by this compound
Activation of the NK3 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[1][4] This, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 can mobilize intracellular calcium stores, while DAG activates protein kinase C (PKC).[5]
Furthermore, studies have revealed that this compound-induced NK3R activation can:
-
Lead to the activation of Protein Kinase Cε (PKCε) and the downstream Protein Kinase D (PKD).[5]
-
At higher concentrations (e.g., 100 nM), couple to Gs proteins and stimulate cyclic AMP (cAMP) formation.[1]
-
Activate the MAPK/ERK and PI3K/AKT signaling pathways.[6]
-
Induce the translocation of the NK3 receptor from the cell membrane to the nucleus, suggesting a role in regulating gene expression.[1][7][8]
Signaling Pathway Diagram
Caption: this compound-induced NK3 receptor signaling cascade.
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from various studies on the effects of this compound in neuronal preparations.
Table 1: Electrophysiological Effects of this compound on Neurons
| Brain Region | Neuron Type | This compound Concentration | Effect | Ion Channel Mechanism | Citation |
| Basolateral Amygdala (BLA) | Principal Neurons | Concentration-dependent | Persistent excitation, inward current | Activation of TRPC4/5 channels, depression of GIRK channels | [4] |
| Substantia Nigra pars compacta | Dopamine-sensitive neurons | Not specified | Potent excitation | Not specified | [9][10] |
| Medial Prefrontal Cortex | Layer V Pyramidal Neurons | Not specified | Depolarization, repetitive firing, inward current, increased sEPSC frequency | Not specified, but glutamatergic in nature | [11] |
| Entorhinal Cortex | Principal Neurons | Not specified | Increased spontaneous release of glutamate | Not specified | [12] |
Table 2: Dose-Dependent Effects of this compound on Chromatin and Gene Expression in a Hypothalamic Cell Line
| This compound Concentration | Effect on Chromatin Structure | Histone H3 Acetylation | Histone H4 Acetylation | Key Gene Expression Changes | Citation |
| 1 nM | Significant relaxation (~34% increase) | 57% increase | 17% increase | Upregulated: FOS, VEGFA, YWHAZ. Downregulated: NOS, UCP1, GRM5 | [1] |
| 10 nM | Significant relaxation (~23% increase) | 94% increase | 57% increase | Upregulated: FOS, VEGFA, YWHAZ. Downregulated: NOS, GRM5, DRD2, SOCS1 | [1] |
| 100 nM | Compaction | Decreased | Decreased | Upregulated: ADORA2A, IL1R2 | [1] |
Table 3: Binding Affinity of this compound
| Preparation | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Citation |
| Rat brain cortex membranes | [3H]this compound | 2.8 ± 1.0 | 31.2 ± 3.0 | [3] |
Experimental Protocols
Protocol 1: Electrophysiological Recording in Acute Brain Slices
This protocol describes the whole-cell patch-clamp recording from neurons in acute brain slices to measure this compound-induced changes in neuronal excitability and synaptic activity.
1. Brain Slice Preparation: a. Anesthetize the animal (e.g., guinea pig, 3-14 days old) following approved institutional guidelines.[11] b. Perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution. c. Rapidly dissect the brain and place it in the ice-cold cutting solution. d. Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., prefrontal cortex, amygdala) using a vibratome. e. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for at least 30 minutes to recover. f. Maintain slices at room temperature until recording.
2. Recording Setup: a. Transfer a single slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at 2-3 ml/min. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass (resistance: 3-6 MΩ). d. For current-clamp recordings (to measure membrane potential and firing), use a K⁺-based internal solution.[11] e. For voltage-clamp recordings (to measure currents), a Cs⁺-based internal solution can be used to block K⁺ channels.[11]
3. Data Acquisition: a. Obtain a gigaohm seal and establish a whole-cell configuration. b. In voltage-clamp mode, hold the neuron at -70 mV to record inward currents. c. In current-clamp mode, inject current to hold the neuron just below its firing threshold. d. Record a stable baseline for 5-10 minutes. e. Bath-apply this compound at the desired concentration (e.g., 100 nM - 1 µM) by dissolving it in the aCSF. f. Record the cellular response for 10-20 minutes or until a stable effect is observed. g. Perform a washout by perfusing with standard aCSF and record for another 10-15 minutes to check for reversibility. h. To confirm the effect is NK3R-mediated, pre-incubate a slice with a selective NK3R antagonist (e.g., SB-222,200) before co-application with this compound.[11]
Experimental Workflow Diagram
Caption: Workflow for brain slice electrophysiology.
Protocol 2: Analysis of Gene Expression via qRT-PCR
This protocol provides a framework for assessing changes in gene expression in brain tissue or cell lines following this compound treatment.
1. Treatment: a. Use a relevant neuronal cell line expressing NK3R (e.g., CLU 209 hypothalamic cell line) or acutely prepared brain slices.[1] b. Incubate the cells/slices with media containing this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control for a specified duration (e.g., 4 hours).[1]
2. RNA Extraction: a. Following incubation, harvest the cells or dissect the specific brain region from the slices. b. Immediately lyse the tissue/cells in a suitable lysis buffer (e.g., TRIzol). c. Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis.
3. cDNA Synthesis: a. Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.
4. Quantitative Real-Time PCR (qRT-PCR): a. Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest (e.g., FOS, GRM5), and a suitable qPCR master mix (e.g., SYBR Green).[1] b. Run the qPCR reaction on a real-time PCR machine using a standard thermal cycling protocol. c. Include a no-template control and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. d. Analyze the results using the comparative CT (ΔΔCT) method to determine the fold change in gene expression relative to the vehicle-treated control.
Conclusion
This compound is a powerful pharmacological tool for the functional characterization of the NK3 receptor in the brain. By employing the protocols and understanding the signaling pathways outlined in these notes, researchers can effectively investigate the role of NK3R in modulating neuronal activity, synaptic plasticity, and gene expression. The dose-dependent nature of this compound's effects, particularly on gene regulation, highlights the importance of careful concentration selection in experimental design.[1] These applications are critical for advancing our understanding of the tachykinin system and for the development of novel therapeutics targeting the NK3 receptor.
References
- 1. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NK3 Receptors | Tocris Bioscience [tocris.com]
- 3. Visualization of neurokinin-3 receptor sites in rat brain using the highly selective ligand [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Neurokinin 3 receptor agonist this compound stimulates GnRH release in isolated hypogonadotropic hypogonadism mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Nuclear Neurokinin 3 Receptor Expression in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trafficking of tachykinin NK3 receptor to nuclei of neurons in the paraventricular nucleus of the hypothalamus following osmotic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective NK3 receptor agonist this compound excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selective NK3 receptor agonist this compound excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localization and function of NK(3) subtype tachykinin receptors of layer V pyramidal neurons of the guinea-pig medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurokinin-receptor-mediated depolarization of cortical neurons elicits an increase in glutamate release at excitatory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Senktide in Reproductive Neuroendocrinology: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for utilizing Senktide, a selective neurokinin-3 receptor (NK3R) agonist, in the study of reproductive neuroendocrinology. This compound is a critical pharmacological tool for dissecting the mechanisms that govern the hypothalamic control of reproduction, offering insights into the function of the gonadotropin-releasing hormone (GnRH) pulse generator and its dysregulation in various reproductive disorders.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective agonist for the neurokinin-3 receptor (NK3R). Its endogenous ligand is Neurokinin B (NKB), a member of the tachykinin peptide family. In the context of reproductive neuroendocrinology, NKB and its receptor are critical components of the machinery that drives the pulsatile release of GnRH.
The primary site of action for this compound in the brain is the arcuate nucleus of the hypothalamus, where it targets a specialized group of neurons that co-express kisspeptin, NKB, and dynorphin (termed KNDy neurons). These KNDy neurons are widely regarded as the central GnRH pulse generator.
Activation of NK3R on KNDy neurons by this compound has a profound, yet context-dependent, effect on the reproductive axis:
-
Stimulation of GnRH/LH Pulsatility: In many physiological states, particularly in gonad-intact or steroid-replaced animals, this compound administration leads to an increase in the frequency of GnRH and, consequently, luteinizing hormone (LH) pulses.[1][2][3] This is thought to occur through the activation of KNDy neurons, leading to the release of kisspeptin, a potent stimulator of GnRH neurons.
-
Inhibition of GnRH/LH Pulsatility: Conversely, in certain experimental conditions, such as in ovariectomized (OVX) rats without steroid replacement, central administration of this compound can suppress the frequency of LH pulses.[4] This inhibitory effect is believed to be mediated by the co-release of dynorphin, an opioid peptide that inhibits the activity of KNDy neurons.
This dual action makes this compound an invaluable tool for exploring the intricate interplay of neuropeptides that fine-tune the GnRH pulse generator.
Key Applications in Reproductive Neuroendocrinology Research
The unique properties of this compound lend it to a variety of applications in the study of reproductive function and dysfunction:
-
Elucidating the GnRH Pulse Generator: this compound is instrumental in studying the function of KNDy neurons as the GnRH pulse generator. By observing the effects of this compound on LH pulsatility under different hormonal milieus, researchers can unravel the complex interactions between kisspeptin, NKB, and dynorphin.
-
Investigating Puberty Onset: The NKB/NK3R signaling pathway is essential for the initiation of puberty.[5][6] this compound can be used in juvenile animal models to probe the maturation of the KNDy neuronal network and its role in the pubertal activation of the reproductive axis.
-
Studying Sex Steroid Feedback: The response to this compound is heavily influenced by the presence of gonadal steroids. This makes it an excellent tool for investigating how estrogen and progesterone exert their negative and positive feedback effects on the GnRH pulse generator.[4]
-
Modeling and Researching Reproductive Pathologies:
-
Polycystic Ovary Syndrome (PCOS): A key neuroendocrine feature of PCOS is an elevated frequency of GnRH/LH pulses, which is linked to increased NKB signaling.[5][7] this compound can be used in animal models to mimic this aspect of PCOS, allowing for the study of its downstream consequences and the testing of potential therapeutic agents, such as NK3R antagonists.
-
Hypogonadotropic Hypogonadism: Loss-of-function mutations in the genes encoding NKB or NK3R result in congenital hypogonadotropic hypogonadism. This compound can be used in relevant animal models to investigate the pathophysiology of this condition.
-
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative effects of this compound on LH secretion as reported in various animal models.
Table 1: Effects of Intracerebroventricular (ICV) this compound Administration on LH Pulsatility in Rats
| Animal Model | This compound Dose (pmol) | Route | Key Finding | Reference(s) |
| Ovariectomized (OVX) | 100 | ICV | >3-fold prolongation of LH pulse interval | [4] |
| OVX | 600 | ICV | >6-fold prolongation of LH pulse interval | [4] |
| OVX + Estradiol | 600 | ICV | ~5-fold prolongation of LH pulse interval | [4] |
| OVX + Estradiol + Progesterone | 600 | ICV | ~6-fold prolongation of LH pulse interval | [4] |
| Gonadally Intact (Diestrous) | 600 | ICV | Increased LH secretion (145.6 ± 7.4% of baseline) | [4][8][9] |
Table 2: Effects of Peripheral this compound Administration in Various Species
| Animal Model | This compound Dose | Route | Key Finding | Reference(s) |
| Anestrous Goats | 200 nmol (repeated) | IV | Pulsatile increase in LH secretion after each injection | [1][2][3] |
| Ovariectomized Goats | 10 nmol | IV | Reliable induction of MUA volleys (a proxy for GnRH pulses) | |
| Anestrous Goats | 200 nmol (repeated) | IV | Ovulation confirmed in 5 out of 6 animals | [1][2][3] |
Detailed Experimental Protocols
Protocol 1: Investigation of Central Effects of this compound on LH Pulsatility in Rats via Intracerebroventricular (ICV) Injection
Objective: To assess the direct effects of this compound on the GnRH pulse generator by central administration.
Materials:
-
Adult female rats (e.g., Sprague-Dawley), potentially ovariectomized and with or without steroid replacement capsules.
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Guide cannulae (22-gauge) and dummy cannulae.
-
Dental cement.
-
This compound (lyophilized powder).
-
Sterile artificial cerebrospinal fluid (aCSF) as a vehicle.
-
Microinfusion pump and injection cannula.
-
Intracardiac or jugular catheters for blood sampling.
-
Automated blood sampling system.
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula into the lateral cerebral ventricle. A common coordinate is ~0.3 mm posterior to bregma, 1.2 mm lateral to the midline, and 5.4 mm ventral to the dura.[4]
-
Secure the cannula with dental cement and skull screws.
-
If frequent blood sampling is required, implant an intracardiac or jugular catheter.
-
Allow for a recovery period of 7-10 days.
-
-
Experimental Procedure:
-
On the day of the experiment, connect the blood sampling catheter to an automated system that withdraws small blood samples (e.g., 25 µl) every 5-10 minutes.
-
Allow the animal to acclimate for at least 1 hour before starting.
-
Collect baseline blood samples for at least 2 hours to establish the endogenous LH pulse profile.
-
Prepare a fresh solution of this compound in aCSF at the desired concentration (e.g., 100 or 600 pmol in 1-2 µl).
-
Gently remove the dummy cannula and insert the injection cannula connected to the microinfusion pump.
-
Infuse this compound or vehicle (aCSF) over 5 minutes.
-
Continue blood sampling for 2-4 hours post-infusion to monitor the effects on LH pulsatility.
-
-
Sample Analysis:
-
Centrifuge blood samples to separate plasma and store at -20°C.
-
Measure LH concentrations using a specific radioimmunoassay (RIA) or ELISA.
-
Analyze the resulting LH time-series data using a pulse detection algorithm to determine changes in pulse frequency and amplitude.
-
Protocol 2: Induction of LH Release and Ovulation in Anestrous Goats via Intravenous (IV) this compound Administration
Objective: To evaluate the efficacy of peripherally administered this compound in stimulating the reproductive axis in a larger animal model.
Materials:
-
Anestrous female goats (e.g., Shiba goats).
-
Jugular vein catheters.
-
This compound.
-
Vehicle (e.g., saline with 0.25% DMSO).
-
Heparinized blood collection tubes.
-
Ultrasonography equipment with a transrectal probe.
Procedure:
-
Animal Preparation:
-
On the day of the experiment, insert a catheter into the jugular vein for both this compound infusion and blood sampling.
-
-
Experimental Procedure:
-
Collect baseline blood samples every 10-20 minutes for 2 hours.
-
Prepare a solution of this compound (e.g., 200 nmol in 5 ml of vehicle).[1][2]
-
Administer the this compound solution as a slow intravenous injection over 5 minutes.
-
For studies on sustained activation, repeat the administration at regular intervals (e.g., every 4 hours for 24 hours).[1][2]
-
Collect blood samples frequently after each injection (e.g., every 10 minutes for the first 1-2 hours) to characterize the LH pulse, followed by less frequent sampling for longer-term monitoring.
-
Perform daily transrectal ultrasonography to monitor ovarian follicular growth and to detect ovulation.
-
-
Sample Analysis:
-
Process blood samples to obtain plasma and store frozen.
-
Analyze plasma for LH, estradiol, and progesterone concentrations using validated assays.
-
Visual Diagrams of Pathways and Workflows
Signaling Pathway of this compound at the KNDy Neuron
Caption: this compound activates NK3R on KNDy neurons, modulating GnRH/LH release.
General Experimental Workflow for this compound Studies
Caption: A typical workflow for in vivo experiments using this compound.
References
- 1. Targeting Elevated GnRH Pulsatility to Treat Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Animal Models for Human Polycystic Ovary Syndrome (PCOS) Focused on the Use of Indirect Hormonal Perturbations: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Senktide as a Tool for Investigating Neurological Disease Models
Introduction
Senktide is a potent and selective synthetic peptide agonist for the tachykinin neurokinin-3 receptor (NK3R), with a significantly lower affinity for the NK1 receptor.[1] The NK3R is a G-protein coupled receptor (GPCR) widely distributed throughout the central nervous system, where it is implicated in a diverse range of physiological processes.[2] Its activation by agonists like this compound triggers a cascade of intracellular signaling events, making it an invaluable pharmacological tool for researchers. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurological conditions.
Mechanism of Action
The NK3R is primarily coupled to the Gq/11 family of G-proteins.[2] Upon binding this compound, the receptor activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[2]
Beyond this canonical pathway, NK3R activation can also engage other signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.[3] In specific neuronal populations, this compound has been shown to modulate ion channel activity, exciting neurons by activating TRPC4/5 cation channels and depressing inwardly rectifying potassium (Kir) channels.[4] Furthermore, this compound can exert dose-dependent effects on chromatin structure and gene expression through the modulation of histone acetylation.[2]
Application 1: Modeling Alzheimer's Disease and Cognitive Dysfunction
Rationale: The cholinergic system, which is crucial for learning and memory, is significantly impaired in Alzheimer's disease (AD).[5] this compound has been shown to increase the release of acetylcholine in key brain regions like the hippocampus and prefrontal cortex, suggesting its potential to ameliorate cognitive deficits.[6][7] Studies have successfully used this compound to reverse memory impairments in both toxin-induced (Aβ1-42, scopolamine) and genetic (3xTg-AD) models of AD.[5][6][7]
Quantitative Data Summary
| Model | This compound Dose (Route) | Key Finding | Reference |
| Scopolamine-induced amnesia (Rat) | 0.2 - 0.4 mg/kg (s.c.) | Reversed deficits in object, place, and temporal order recognition. | [6] |
| Aβ1-42 infusion (Rat) | Not specified | Improved learning performance in the Morris water maze. | [5][8] |
| Aβ1-42 infusion (Rat) | Not specified | Reversed spatial memory deficits. | [7] |
| Socially-isolated 3xTg-AD mice | Not specified | Reduced dentate gyrus circuit disorders. | [7][9] |
Experimental Protocol: Reversing Scopolamine-Induced Memory Deficits in Rats
This protocol is adapted from studies demonstrating the memory-enhancing effects of this compound against cholinergic blockade.[6]
-
Animals: Adult male Wistar rats (250-300g) are housed under standard laboratory conditions.
-
Habituation: Animals are habituated to the testing environment and handling for 3-5 days prior to the experiment.
-
Drug Administration:
-
Administer scopolamine (0.75 mg/kg, s.c.) to induce a cholinergic deficit and impair memory formation.
-
30 minutes after scopolamine, administer this compound (0.2 or 0.4 mg/kg, s.c.) or vehicle (e.g., saline).
-
-
Behavioral Testing: 30 minutes after this compound administration, begin the behavioral task.
-
Object Recognition Task:
-
Training (T1): Place the rat in an open field arena with two identical objects for a 5-minute exploration period.
-
Testing (T2): After a defined inter-trial interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring the novel versus the familiar object for 5 minutes.
-
-
Object-Place Recognition Task:
-
Follow a similar procedure, but for T2, move one of the familiar objects to a new location within the arena.
-
-
-
Data Analysis: Calculate a discrimination index (e.g., [Time with Novel - Time with Familiar] / [Total Exploration Time]). A positive index indicates successful memory. Compare indices between treatment groups using appropriate statistical tests (e.g., ANOVA).
Application 2: Probing Pathogenic Mechanisms in Parkinson's Disease
Rationale: The neurokinin-3 receptor is prominently expressed in the striatum and substantia nigra, core regions affected in Parkinson's disease (PD).[10] this compound potently excites dopaminergic neurons in the substantia nigra pars compacta, suggesting a potential role in modulating the nigrostriatal pathway.[1][11] However, its application in disease models reveals a more complex function, serving as a tool to investigate pathogenic cascades rather than as a simple neuroprotective agent.
Quantitative Data Summary
| Model | This compound Administration | Key Finding | Reference |
| 6-OHDA-lesioned rats | Intranigral injection | Exacerbated dopaminergic neurodegeneration. | [10][12] |
| 6-OHDA-lesioned rats | Intranigral injection | Significantly increased apomorphine-induced contralateral rotations. | [10][12] |
| 6-OHDA-lesioned rats | Intranigral injection | Further reduced tyrosine hydroxylase (TH) immunoreactivity. | [10][12] |
| 6-OHDA-lesioned rats | Intranigral injection | Upregulated phosphorylation of JNK and c-Jun. | [10][12] |
Experimental Protocol: Investigating this compound's Effect in a 6-OHDA Rat Model
This protocol is designed to investigate how NK3R activation modulates neurodegeneration in a well-established toxin model of PD.[10][12]
-
Animals: Adult male Sprague-Dawley or Wistar rats (220-250g).
-
Stereotaxic Surgery (6-OHDA Lesioning):
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Infuse 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum to create a unilateral lesion of the nigrostriatal pathway. This induces a model of PD.
-
Allow animals to recover for 2-3 weeks.
-
-
Drug Administration:
-
Administer this compound or vehicle directly into the substantia nigra (SN) of the lesioned hemisphere via a previously implanted cannula.
-
-
Behavioral Assessment (Apomorphine-Induced Rotations):
-
Administer apomorphine (a dopamine receptor agonist, e.g., 0.5 mg/kg, s.c.).
-
Place the animal in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a 30-60 minute period. An increase in rotations indicates a worsening of the dopaminergic deficit.
-
-
Post-mortem Analysis:
-
Perfuse the animals and collect the brains.
-
Process brain tissue for immunohistochemistry to quantify the loss of dopaminergic neurons using an antibody against Tyrosine Hydroxylase (TH) in the substantia nigra and striatum.
-
Western blot analysis can be used to measure the phosphorylation status of JNK and c-Jun in tissue homogenates from the substantia nigra.[12]
-
Application 3: In Vitro Mechanistic Studies
Rationale: Cell culture and brain slice preparations provide controlled environments to dissect the molecular and cellular mechanisms downstream of NK3R activation. This compound has been used to study dose-dependent effects on gene expression, neuronal excitability, and ion channel function.[2][4]
Quantitative Data Summary
| Preparation | This compound Concentration | Key Finding | Reference |
| Hypothalamic cell line | 1 nM | ~34% increase in chromatin relaxation; 57% increase in H3 acetylation. | [2] |
| Hypothalamic cell line | 10 nM | ~23% increase in chromatin relaxation; 94% increase in H3 acetylation. | [2] |
| Hypothalamic cell line | 100 nM | Chromatin condensation; decreased H3 and H4 acetylation. | [2] |
| Rat brain slice (SNpc) | 3-3000 nM | Concentration-dependent excitation of dopaminergic neurons (EC₅₀ = 41.2 nM). | [1] |
| Rat brain slice (BLA) | 0.3 µM | Elicited an inward current in principal neurons. | [4] |
Experimental Protocol: Analysis of Dose-Dependent Histone Acetylation
This protocol is based on a study that revealed this compound's bimodal effect on chromatin structure.[2]
-
Cell Culture: Culture a suitable neuronal cell line expressing NK3R (e.g., hypothalamic CLU 209 cells) under standard conditions.
-
Treatment: Plate cells to achieve 70-80% confluency. Replace the medium with a serum-free medium for a period of starvation (e.g., 2-4 hours) before treatment.
-
This compound Application: Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle for a defined period (e.g., 30 minutes).
-
Nuclei Isolation:
-
Fix cells by adding formaldehyde directly to the media (final concentration ~1%) for 10 minutes at room temperature.
-
Quench the fixation by adding a glycine solution.
-
Rinse cells with cold PBS, then scrape and lyse them to isolate nuclei using a commercial kit (e.g., ChIP-IT Express, Active Motif) as per the manufacturer's instructions.
-
-
Analysis of Histone Acetylation:
-
Lyse the isolated nuclei and quantify total protein.
-
Analyze levels of acetylated Histone H3 (Ac-H3) and acetylated Histone H4 (Ac-H4) via Western blotting using specific antibodies.
-
Alternatively, use ELISA-based colorimetric assay kits for a more high-throughput quantitative analysis.
-
-
Data Analysis: Normalize the levels of acetylated histones to total histone levels or a loading control (e.g., β-actin). Compare the results across different this compound concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin 3 receptor agonist this compound stimulates GnRH release in isolated hypogonadotropic hypogonadism mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How does neurokinin 3 receptor agonism affect pathological and cognitive impairments in an Alzheimer's disease-like rat model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NK3 receptor agonist this compound ameliorates scopolamine-induced deficits in memory for object, place and temporal order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] this compound blocks aberrant RTN3 interactome to retard memory decline and tau pathology in social isolated Alzheimer’s disease mice | Semantic Scholar [semanticscholar.org]
- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 11. The selective NK3 receptor agonist this compound excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurokinin receptor 3 peptide exacerbates 6-hydroxydopamine-induced dopaminergic degeneration in rats through JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies of Senktide on Locomotor Activity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in conducting dose-response studies using Senktide to modulate locomotor activity. The protocols are based on established rodent models and offer detailed methodologies for reproducible experimental outcomes.
Introduction
This compound is a potent and selective agonist for the tachykinin NK3 receptor.[1] Activation of the NK3 receptor has been shown to induce changes in locomotor activity, making it a valuable tool for investigating the role of the tachykinin system in motor control and for screening novel NK3 receptor antagonists.[2][3] Studies have demonstrated that intracerebroventricular (i.c.v.) administration of this compound dose-dependently induces hyperlocomotion in male Mongolian gerbils.[2][3] This response can be attenuated by NK3 receptor antagonists, highlighting the specificity of the effect.[1][2] The following sections detail the quantitative data from these studies, provide comprehensive experimental protocols, and visualize the key pathways and workflows.
Data Presentation
Table 1: Dose-Response of Intracerebroventricular (i.c.v.) this compound on Locomotor Activity in Mongolian Gerbils
| This compound Dose (nmol, i.c.v.) | Effect on Locomotor Activity | Reference |
| 0.06 | Induces hyperlocomotion | [2][3] |
| 0.1 | Induces hyperlocomotion (effect can be blocked by NK3 antagonists) | [2] |
| 0.6 | Maximal dose tested, induces hyperlocomotion | [2][3] |
Table 2: Effect of Subcutaneous (s.c.) this compound on Locomotor Activity in Marmoset Monkeys
| This compound Dose (mg/kg, s.c.) | Effect on Locomotor Activity (when administered alone) | Reference |
| 0.1 | No significant influence on behavior | [4] |
| 0.2 | No significant influence on behavior | [4] |
| 0.4 | No significant influence on behavior | [4] |
Note: While this compound alone did not significantly affect locomotor activity in marmosets, it was found to block cocaine-induced hyperactivity.[4]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hyperlocomotion in Mongolian Gerbils
Objective: To evaluate the dose-dependent effect of intracerebroventricularly administered this compound on locomotor activity in male Mongolian gerbils.
Materials:
-
Male Mongolian gerbils
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe pump
-
Open field arena (e.g., 40 x 40 x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking)
-
Surgical tools for i.c.v. cannulation
Procedure:
-
Animal Model and Housing:
-
Use adult male Mongolian gerbils.
-
House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow animals to acclimate to the housing conditions for at least one week prior to any experimental procedures.
-
-
Intracerebroventricular (i.c.v.) Cannulation:
-
Anesthetize the gerbil using an appropriate anesthetic.
-
Secure the animal in a stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates.
-
Allow a recovery period of at least one week after surgery.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to achieve the desired concentrations (e.g., for doses of 0.06, 0.1, and 0.6 nmol).
-
Prepare fresh solutions on the day of the experiment.
-
-
Experimental Session:
-
Habituate the animals to the open field arena for a set period (e.g., 30-60 minutes) on consecutive days prior to testing.
-
On the test day, place the gerbil in the open field arena and allow for a 30-minute habituation period.
-
Following habituation, administer the prepared this compound solution or vehicle (saline) via the i.c.v. cannula using a microsyringe pump over a 1-minute period.
-
Immediately after the injection, record locomotor activity for a predefined duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and time spent moving.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
-
Visualizations
Caption: Signaling pathway of this compound-induced locomotor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The tachykinin NK3 receptor agonist this compound induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of the tachykinin NK3 receptor agonist this compound with behavioral effects of cocaine in marmosets (Callithrix penicillata) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Senktide
These application notes provide detailed protocols for the intracerebroventricular (ICV) administration of Senktide, a selective neurokinin-3 (NK3) receptor agonist, to rodents. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and endocrinology.
Introduction
This compound is a potent and selective agonist for the neurokinin-3 receptor (NK3R), a G-protein coupled receptor widely distributed in the central nervous system.[1][2] Central administration of this compound via ICV injection is a common experimental paradigm to investigate the physiological and behavioral roles of the NK3R system. These roles include the regulation of reproductive functions, modulation of dopaminergic pathways, and involvement in behaviors such as locomotion and anxiety.[3][4] ICV injection allows for the direct delivery of this compound to the brain, bypassing the blood-brain barrier and enabling the study of its central effects.[5]
Quantitative Data Summary
The following tables summarize typical dosage ranges and administration volumes for ICV injection of this compound in various rodent species as reported in the literature.
Table 1: this compound ICV Injection Parameters in Mice
| Parameter | Value | Reference |
| Dosage Range | 0.01 - 0.05 nmol | [6] |
| Injection Volume | 5 µl | [7] |
| Anesthesia | 2.5% Isoflurane | [7] |
Table 2: this compound ICV Injection Parameters in Gerbils
| Parameter | Value | Reference |
| Dosage Range | 0.01 - 0.6 nmol | [2][8][9] |
| Injection Volume | 5 µL | [2][9] |
| Anesthesia | Isoflurane | [2][9] |
Table 3: this compound ICV Injection Parameters in Rats
| Parameter | Value | Reference |
| Dosage Range | 0.01 - 10 nmol | [10] |
| Injection Volume | Not Specified | |
| Anesthesia | Not Specified |
Experimental Protocols
I. Stereotaxic Surgery for ICV Cannula Implantation
This protocol describes the surgical implantation of a guide cannula for chronic, repeatable ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical screws
-
Suturing material
-
Analgesics and anesthetics (e.g., bupivacaine, buprenorphine, ketoprofen)[11]
-
Sterile saline
-
Betadine or other surgical scrub
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal using isoflurane (5% for induction, 1-3% for maintenance).[11] Administer pre-operative analgesics as per institutional guidelines (e.g., buprenorphine SR and ketoprofen subcutaneously).[11] Local anesthetic (e.g., bupivacaine) can be applied to the scalp.[11]
-
Surgical Preparation: Secure the animal in the stereotaxic frame. Shave the head and sterilize the surgical area with a surgical scrub.[11]
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull of any connective tissue.
-
Identification of Bregma: Identify the bregma, the anatomical point where the coronal and sagittal sutures meet. This will serve as the reference point for stereotaxic coordinates.
-
Drilling: Drill a small hole through the skull at the desired coordinates for the lateral ventricle. For mice, typical coordinates are 1.1 mm lateral to the right and 0.5 mm posterior to the bregma.[12]
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth. For mice, a depth of 2.0 mm from the skull surface is common.[7]
-
Securing the Cannula: Secure the cannula to the skull using dental cement and surgical screws.
-
Wound Closure and Recovery: Suture the incision around the cannula. Insert a dummy cannula to keep the guide cannula patent. Place the animal on a heating pad for recovery. Monitor the animal until it is fully ambulatory.
II. Intracerebroventricular (ICV) Injection of this compound
This protocol outlines the procedure for acute ICV injection of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, artificial cerebrospinal fluid (aCSF))[6]
-
Hamilton syringe with a 27-gauge needle or similar injection system[7]
-
Polyethylene tubing (to create a needle stop for depth control)[7]
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Briefly anesthetize the animal with isoflurane.[7]
-
Injection Site Preparation: If a guide cannula is in place, remove the dummy cannula. If performing an acute injection without a cannula, identify the injection site based on stereotaxic coordinates.[7]
-
Injection:
-
Load the Hamilton syringe with the appropriate concentration of this compound solution.
-
Slowly insert the injection needle into the lateral ventricle. A needle stop made of polyethylene tubing can be used to ensure the correct depth (e.g., 2.0 mm for mice).[7]
-
Inject the solution (e.g., 5 µl) slowly over approximately one minute.[7]
-
Leave the needle in place for an additional 30-60 seconds to prevent backflow.[7][13]
-
-
Recovery: Remove the needle and, if applicable, replace the dummy cannula. Allow the animal to recover from anesthesia in a clean, warm cage. Recovery is typically within 3 minutes.[7]
Visualizations
This compound Signaling Pathway
Activation of the NK3 receptor by this compound initiates a cascade of intracellular signaling events. The NK3R is a Gq/11-coupled receptor that activates Phospholipase Cβ (PLCβ).[14] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] Subsequent signaling can involve the MAPK/ERK and PI3K/AKT pathways, ultimately leading to various cellular responses, including changes in gene expression and neuronal excitability.[15]
Caption: this compound signaling cascade via the NK3 receptor.
Experimental Workflow for Behavioral Analysis
A typical experimental workflow for assessing the behavioral effects of ICV this compound administration involves animal habituation, injection, and subsequent behavioral observation. This ensures that the observed behaviors are a direct result of the treatment and not due to the stress of the procedure.
Caption: Workflow for this compound ICV behavioral studies.
References
- 1. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NK3 Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. The NK-3 tachykinin receptor agonist this compound elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experiment 1: Effect of central (ICV) administration of this compound on LH release in male and female WT and Kiss1 KO mice with or without the presence of sex steroids. [bio-protocol.org]
- 8. The tachykinin NK3 receptor agonist this compound induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Central administration of this compound, a tachykinin NK-3 agonist, has an antidiuretic action by stimulating AVP release in water-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent intracerebroventricular AAV injections [protocols.io]
- 12. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurokinin 3 receptor agonist this compound stimulates GnRH release in isolated hypogonadotropic hypogonadism mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Senktide to Explore Kisspeptin-Independent GnRH Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of gonadotropin-releasing hormone (GnRH) secretion is fundamental to reproductive function. While kisspeptin is recognized as a primary upstream stimulator of GnRH neurons, emerging evidence highlights a significant, kisspeptin-independent pathway mediated by neurokinin B (NKB) and its cognate receptor, the neurokinin-3 receptor (NK3R). Senktide, a selective NK3R agonist, has become an invaluable pharmacological tool for elucidating this alternative regulatory mechanism. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the direct and indirect actions of NKB on the GnRH pulse generator, independent of kisspeptin signaling. Understanding this pathway is crucial for developing novel therapeutic strategies for reproductive disorders, including isolated hypogonadotropic hypogonadism (IHH).
Mechanism of Action
This compound mimics the action of endogenous NKB, binding to and activating NK3R. These receptors are expressed on both GnRH neuron terminals in the median eminence and on KNDy (kisspeptin/NKB/dynorphin) neurons in the arcuate nucleus (ARC).[1][2][3] Activation of NK3R on GnRH terminals can directly trigger GnRH release.[1][4] In parallel, this compound's action on KNDy neurons can modulate the release of other neuropeptides, including dynorphin, which can in turn influence GnRH pulsatility.[3][5] Studies have demonstrated that this compound can stimulate GnRH release even in the absence of functional kisspeptin signaling, as observed in Kiss1 knockout mice, providing direct evidence for a kisspeptin-independent pathway.[4][6] The downstream signaling cascades activated by this compound in GnRH neurons involve the MAPK/ERK and PI3K/AKT pathways.[7]
Key Experimental Data
The following tables summarize quantitative data from key studies investigating the effects of this compound on LH and GnRH release, providing a reference for expected outcomes and dose-ranging studies.
Table 1: In Vivo Effects of this compound on LH Release in Female Rats
| Animal Model | Treatment | Dose | Route of Administration | Key Findings | Reference |
| Ovariectomized (OVX) + Estradiol (E2) | This compound | 600 pmol | Intracerebroventricular (ICV) | Significant increase in LH release at 20, 60, and 120 min post-injection.[8] | [8] |
| Ovariectomized (OVX) | This compound | 100 pmol | Intracerebroventricular (ICV) | Prolonged LH pulse interval by over 3-fold (from ~27 min to ~86 min).[5] | [5] |
| Ovariectomized (OVX) | This compound | 600 pmol | Intracerebroventricular (ICV) | Prolonged LH pulse interval by 6-fold (from ~26 min to ~162 min).[5] | [5] |
| Diestrous | This compound | 600 pmol | Intracerebroventricular (ICV) | Increased mean LH concentration.[5] | [5] |
Table 2: In Vitro and Ex Vivo Effects of this compound on GnRH Release
| Model | Treatment | Concentration | Key Findings | Reference |
| GT1-7 Cells (immortalized GnRH neurons) | This compound | 50 nM | 84.5% increase in GnRH secretion after 3 hours; 26% decrease after 24 hours.[9] | [9] |
| Brain Slices (Median Eminence, Wild-Type Mice) | This compound | 10 nM | Consistent induction of GnRH release.[4][6] | [4][6] |
| Brain Slices (Median Eminence, Kiss1 KO Mice) | This compound | 10 nM | Induced GnRH release, but amplitude was approximately half that of wild-type mice.[4][6] | [4][6] |
| Microdialysis (Median Eminence, Prepubertal Monkeys) | This compound | 0.1 µM & 10 µM | Dose-responsive stimulation of GnRH release.[10] | [10] |
| Microdialysis (Median Eminence, Pubertal Monkeys) | This compound | 0.1 µM & 10 µM | Dose-responsive stimulation of GnRH release.[10] | [10] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vivo Administration of this compound to Assess LH Pulsatility in Rodents
This protocol is adapted from methodologies used in studies investigating the central effects of this compound on LH secretion.[8][5]
1. Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle (e.g., artificial cerebrospinal fluid (aCSF) or sterile saline)
-
Adult female rats or mice (e.g., Sprague-Dawley rats, C57BL/6 mice, or Kiss1 knockout mice on a suitable background)
-
Stereotaxic apparatus
-
Intracerebroventricular (ICV) guide cannulae and internal cannulae
-
Anesthetics (e.g., isoflurane)
-
Blood collection supplies (e.g., cardiac catheters, automated blood sampling system, or tail-tip collection)
-
Hormone assay kits (e.g., LH Radioimmunoassay (RIA) kit)
2. Animal Preparation:
-
Ovariectomy (Optional): To control for endogenous gonadal steroids, perform bilateral ovariectomy under anesthesia. Allow for a recovery period of at least one week. Estradiol replacement capsules can be implanted subcutaneously to clamp steroid levels.[8]
-
ICV Cannulation: Under anesthesia, use a stereotaxic apparatus to implant a guide cannula aimed at the lateral cerebral ventricle. Allow for a one-week recovery period.
3. Experimental Procedure:
-
Acclimate the animals to the experimental conditions (e.g., handling, blood sampling setup).
-
Baseline Period: Collect blood samples every 5-10 minutes for a 2-hour baseline period to establish LH pulsatility.
-
Administration: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., to deliver 100-600 pmol in a 1-10 µL volume). Administer this compound or vehicle via the ICV cannula over a 1-5 minute period.[8][5]
-
Post-Administration Period: Continue collecting blood samples at the same frequency for 2-4 hours post-injection.
4. Sample Analysis:
-
Separate plasma or serum and store at -20°C or -80°C until analysis.
-
Measure LH concentrations using a validated RIA or ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Analyze LH pulse parameters (frequency and amplitude) using a pulse analysis algorithm (e.g., PULSAR).
-
Calculate the mean LH concentration and the Area Under the Curve (AUC) for the baseline and post-injection periods.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups to vehicle controls.
Protocol 2: Ex Vivo Brain Slice Preparation to Measure Direct GnRH Release
This protocol is based on the methodology for measuring GnRH release from the median eminence using fast-scan cyclic voltammetry (FSCV).[4][6][11]
1. Materials:
-
Adult male mice (GnRH-GFP mice can be used for visualization)
-
This compound (10 nM working solution)
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2
-
High potassium (K+) aCSF (e.g., 20-60 mM KCl) for depolarization/positive control
-
Vibratome or tissue chopper
-
Recording chamber with perfusion system
-
Carbon-fiber microelectrodes
-
FSCV system
2. Brain Slice Preparation:
-
Rapidly decapitate the mouse and dissect the brain into ice-cold, oxygenated aCSF.
-
Prepare acute coronal brain slices (e.g., 300 µm thick) containing the median eminence using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
3. Experimental Procedure:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Position the carbon-fiber microelectrode in the external layer of the median eminence.
-
Record a stable baseline using FSCV.
-
This compound Application: Switch the perfusion to aCSF containing 10 nM this compound for a defined period (e.g., 2 minutes).[11]
-
Washout: Switch the perfusion back to standard aCSF and record until the signal returns to baseline.
-
Positive Control: At the end of the experiment, apply high K+ aCSF to confirm tissue viability and the ability to detect GnRH release.
4. Data Analysis:
-
Analyze the FSCV data to identify and quantify the oxidation current corresponding to GnRH.
-
Measure the amplitude and duration of the this compound-induced GnRH release.
-
Compare the release profile between genotypes (e.g., wild-type vs. Kiss1 KO) or under different experimental conditions.
This compound is a powerful tool for dissecting the complexities of GnRH regulation beyond the canonical kisspeptin pathway. The protocols and data presented here provide a framework for designing and executing experiments to explore the kisspeptin-independent actions of NKB signaling. This line of inquiry is essential for a complete understanding of the neuroendocrine control of reproduction and for the identification of new therapeutic targets for reproductive disorders.
References
- 1. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Gonadotropin-Releasing Hormone Secretion by Kisspeptin/Dynorphin/Neurokinin B Neurons in the Arcuate Nucleus of the Mouse | Journal of Neuroscience [jneurosci.org]
- 3. Frontiers | Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction [frontiersin.org]
- 4. Activation of Neurokinin 3 Receptors Stimulates GnRH Release in a Location-Dependent but Kisspeptin-Independent Manner in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Activation of neurokinin 3 receptors stimulates GnRH release in a location-dependent but kisspeptin-independent manner in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin 3 receptor agonist this compound stimulates GnRH release in isolated hypogonadotropic hypogonadism mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Senktide in Memory Consolidation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Senktide, a selective neurokinin-3 receptor (NK3R) agonist, and its application in memory consolidation research. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its use in rodent models of memory.
Introduction to this compound
This compound is a potent and selective agonist for the neurokinin-3 receptor (NK3R), a G-protein coupled receptor widely distributed in the central nervous system.[1][2] Activation of NK3R by agonists like this compound has been shown to have pro-amnestic effects, enhancing memory consolidation in various behavioral paradigms.[3][4] Its mechanism of action involves the modulation of several downstream signaling pathways, leading to increased neuronal excitability and synaptic plasticity. These characteristics make this compound a valuable pharmacological tool for investigating the role of the tachykinin system in learning and memory.
Mechanism of Action
This compound exerts its effects by binding to and activating the NK3R, which is primarily coupled to the Gq/G11 family of G-proteins.[1][5] This activation initiates a signaling cascade that includes:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[1][5]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1]
-
Modulation of Ion Channels: this compound-induced NK3R activation has been shown to excite neurons by activating nonselective cation channels (including TRPC4 and TRPC5) and depressing inwardly rectifying potassium (Kir) channels.[5]
-
Chromatin Remodeling: At lower concentrations (1-10 nM), this compound can induce chromatin relaxation and increase histone acetylation (H3 and H4), which is associated with enhanced gene expression related to synaptic plasticity.[1] However, higher concentrations (100 nM) can have the opposite effect, leading to chromatin compaction and decreased acetylation.[1]
-
Neurotransmitter Release: this compound administration has been demonstrated to increase the release of acetylcholine (ACh) in brain regions critical for memory, such as the hippocampus and prefrontal cortex.[4][6][7][8]
Below is a diagram illustrating the primary signaling pathway of this compound upon NK3R activation.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound on memory consolidation.
Table 1: this compound Dosage and Administration in Rodent Memory Studies
| Animal Model | This compound Dose | Administration Route | Memory Task | Reference |
| Adult Wistar Rats | 0.2 mg/kg | Subcutaneous (s.c.) | Episodic-Like Memory | [3] |
| Adult Wistar Rats | 0.2 and 0.4 mg/kg | Subcutaneous (s.c.) | Object Recognition, Object-Place Recognition, Temporal Order | [4][7] |
| Aged Rats | 0.2 mg/kg | Subcutaneous (s.c.) | Object-Place Recognition, Morris Water Maze | [6][8] |
| Mongolian Gerbils | 0.01 - 0.6 nmol | Intracerebroventricular (i.c.v.) | Locomotor Activity | [2] |
Table 2: Effects of this compound on In Vitro Neuronal Activity and Gene Expression
| Preparation | This compound Concentration | Effect | Reference |
| Hypothalamic Cell Line (CLU 209) | 1 nM and 10 nM | Increased chromatin relaxation and histone H3/H4 acetylation | [1] |
| Hypothalamic Cell Line (CLU 209) | 100 nM | Decreased chromatin relaxation and histone acetylation | [1] |
| Rat Substantia Nigra Slices | 3 - 3000 nM (EC50 ~41.2 nM) | Excitation of dopaminergic neurons | [2][9] |
| Rat Basolateral Amygdala Slices | 0.3 µM (near-saturating) | Excitation of principal neurons | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound on Episodic-Like Memory (ELM) in Rats
This protocol is adapted from studies investigating the post-trial effects of this compound on the consolidation of episodic-like memory.[3]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
SR142801 (selective NK3R antagonist, for control experiments)
-
Syringes for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
Open field arena
-
A variety of objects (different shapes, colors, and textures)
Experimental Workflow:
Procedure:
-
Habituation: On day 1, habituate each rat to the empty open field arena for 10 minutes.
-
Learning Trial 1: On day 2, place two identical copies of an object (A1 and A2) in the arena and allow the rat to explore for 5 minutes.
-
Inter-Trial Interval: Return the rat to its home cage for a 50-minute inter-trial interval.
-
Learning Trial 2: Replace one of the 'A' objects with a novel object 'B'. Place the rat back in the arena to explore for 5 minutes.
-
Post-Trial Administration: Immediately following Learning Trial 2, administer this compound (0.2 mg/kg, s.c.) or vehicle. For antagonist control experiments, administer SR142801 (e.g., 6 mg/kg, i.p.) 1 minute before the this compound injection.[3]
-
Memory Test: After a specified delay (e.g., 6 or 23 hours), conduct the test trial. In the arena, present the stationary familiar object (A), the same familiar object in a new location (A), and a new novel object (C).
-
Data Analysis: Record the time the animal spends exploring each of the three objects. Successful memory consolidation is indicated by preferential exploration of the novel object and the displaced familiar object.
Protocol 2: Reversal of Scopolamine-Induced Memory Deficits
This protocol assesses the ability of this compound to ameliorate cholinergic-induced memory impairments, relevant for modeling age-related cognitive decline.[4][7]
Materials:
-
This compound
-
Scopolamine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Syringes for subcutaneous (s.c.) injection
-
Open field arena
-
A variety of objects
Experimental Workflow:
Procedure:
-
Habituation: Habituate the rats to the empty open field for 10 minutes daily for 3 consecutive days.
-
Drug Administration:
-
30 minutes before the training trial, administer scopolamine (e.g., 0.75 mg/kg, s.c.) to induce a memory deficit.[7]
-
5 minutes after the scopolamine injection (25 minutes before training), administer this compound (0.2 or 0.4 mg/kg, s.c.) or vehicle.
-
-
Training Trial (Object Recognition): Place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Memory Test: 24 hours later, place one familiar object and one novel object in the arena and allow the rat to explore for 5 minutes.
-
Data Analysis: Record the exploration time for both the familiar and novel objects. Calculate a discrimination index to quantify memory performance. A positive index indicates preferential exploration of the novel object and intact memory.
Concluding Remarks
This compound is a valuable pharmacological tool for elucidating the role of the NK3R in memory consolidation. The protocols outlined above provide a framework for investigating its pro-amnestic effects in rodent models. Researchers should carefully consider the dose-dependent effects of this compound, as high concentrations may lead to paradoxical outcomes.[1] Furthermore, the use of selective antagonists is crucial for confirming that the observed effects are mediated specifically through the NK3R. These application notes and protocols are intended to serve as a guide for researchers in the fields of neuroscience and drug development.
References
- 1. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The neurokinin-3 receptor agonist this compound facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The NK3 receptor agonist this compound ameliorates scopolamine-induced deficits in memory for object, place and temporal order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurokinin3 receptor as a target to predict and improve learning and memory in the aged organism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective NK3 receptor agonist this compound excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Senktide Solubility and In Vitro Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Senktide solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound powder won't dissolve in aqueous buffer. What should I do?
A1: Direct dissolution of lyophilized this compound in aqueous buffers can be challenging. It is recommended to first create a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous assay buffer.[1][2]
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: DMSO is a commonly recommended solvent for preparing stock solutions of this compound and other peptides due to its strong solubilizing properties and compatibility with many cell-based assays at low final concentrations.[1][2][3]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffer is a common issue. To mitigate this, try the following:
-
Stepwise Dilution: Add the aqueous buffer to the DMSO stock solution slowly and incrementally while vortexing or sonicating.[1]
-
Lower Final Concentration: Ensure the final concentration of this compound in your assay medium is below its solubility limit in that specific buffer.
-
Check Buffer pH: The pH of your aqueous buffer can significantly impact peptide solubility.[1][4] this compound's solubility may vary with pH.
-
Avoid High Organic Solvent Concentration: Keep the final concentration of DMSO in your cell culture media low, typically ≤ 0.1%, to avoid cytotoxicity.[5]
Q4: Can I use sonication or heat to help dissolve my this compound?
A4: Yes, brief sonication can help break apart peptide aggregates and improve dissolution.[2] Gentle warming (e.g., to 37°C) can also increase solubility, but prolonged or excessive heating should be avoided to prevent peptide degradation.[2]
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[6][7] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[7][8] If stored at -20°C, it is advisable to use the solution within one month; for storage at -80°C, the solution can be stable for up to six months.[6]
Q6: What are the known solubility concentrations for this compound?
A6: The reported solubility of this compound can vary. It is crucial to consult the manufacturer's datasheet for your specific batch. However, published data provides the following guidance:
Quantitative Solubility Data for this compound
| Solvent | Reported Concentration | Source(s) |
| DMSO | 5 mg/mL | [9][10] |
| DMSO | 50 mg/mL (ultrasonic) | [3] |
| PBS (pH 7.2) | 2 mg/mL | [9][10] |
| PBS (pH 7.4) | 1 mg/mL | [11] |
Note: The trifluoroacetate (TFA) salt form of this compound may have different solubility characteristics.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting this compound solubility issues.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. This compound | CAS:106128-89-6 | Tachykinin NK3 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. biobasic.com [biobasic.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. caymanchem.com [caymanchem.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound | NK3 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Senktide Dosage for Behavioral Studies in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Senktide in murine behavioral studies. The information is designed to assist in optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective synthetic agonist for the Neurokinin-3 receptor (NK3R).[1] The NK3R is a G-protein coupled receptor predominantly expressed in the central nervous system.[2] Activation of NK3R by this compound can lead to the stimulation of various neuronal pathways, including dopaminergic and serotonergic systems, influencing a range of behaviors.[3][4][5][6]
Q2: What are the typical behavioral responses observed in mice following this compound administration?
Administration of this compound in mice can elicit a variety of behavioral responses, which are often dose-dependent. These include:
-
Serotonin-mediated behaviors: Head twitches, reciprocal forepaw treading, flat body posture, and hindlimb splaying.[3][7]
-
Locomotor activity: A dose-dependent increase in total distance traveled.[1][8]
-
Thermoregulatory behaviors: this compound can induce a drop in core body temperature, leading to behaviors such as seeking cooler environments.[9]
-
Tail whips: A characteristic and quantifiable response to NK3R activation.[10]
Q3: What are the recommended starting doses for this compound in mice?
The optimal dose of this compound is dependent on the administration route and the specific behavioral endpoint being measured. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions. The tables below provide a summary of reported effective doses from various studies.
Data Presentation: this compound Dosage and Administration Routes
Table 1: Intracisternal (i.c.) / Intracerebroventricular (i.c.v.) Administration
| Dose Range (nmol) | Mouse/Rodent Strain | Observed Behavioral Effects | Reference |
| 0.01 - 1.2 | Not Specified | Head twitches, forepaw treading, flat body posture, hindlimb splaying | [3] |
| 0.06 - 0.6 | Mongolian Gerbils | Dose-dependent increase in locomotor activity | [1][11] |
| 0.05 | NMRI Mice | Tail whips | [10][12] |
| 0.03 | Mongolian Gerbils | Hyperlocomotion (potentiated by NK1 antagonist) | [11] |
Table 2: Subcutaneous (s.c.) Administration
| Dose Range (µmol/kg) | Mouse/Rodent Strain | Observed Behavioral Effects | Reference |
| 0.1 - 2.4 | Not Specified | Head twitches, forepaw treading, flat body posture, hindlimb splaying | [3] |
| Dose Range (mg/kg) | Mouse/Rodent Strain | Observed Behavioral Effects | Reference |
| 0.5 | Not Specified | Thermoregulatory response without pain | [9] |
| 0.2 | Not Specified | Improved episodic-like memory | [13] |
Table 3: Intraperitoneal (i.p.) Administration
| Dose Range (mg/kg) | Mouse/Rodent Strain | Observed Behavioral Effects | Reference |
| ~5 (ED50) | Not Specified | Inhibition of behavioral responses by NK3R antagonist | [14] |
Troubleshooting Guide
Problem 1: No significant behavioral effect is observed after this compound administration.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: The administered dose may be too low. Consult the dose-response tables above and consider performing a dose-escalation study to determine the optimal dose for your specific mouse strain and behavioral assay.
-
-
Possible Cause 2: Improper Drug Preparation or Storage.
-
Solution: this compound is a peptide and may be susceptible to degradation. Ensure that it is stored correctly according to the manufacturer's instructions. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[8]
-
-
Possible Cause 3: Ineffective Administration Route.
-
Solution: For centrally-mediated behaviors, direct administration into the central nervous system (e.g., i.c.v.) is often more potent than peripheral administration (e.g., s.c. or i.p.).[3] If using peripheral routes, be aware that higher doses may be required to achieve sufficient brain penetration.
-
-
Possible Cause 4: Mouse Strain Differences.
-
Solution: Different mouse strains can exhibit varying sensitivities to pharmacological agents. For instance, NMRI mice show a more robust tail whip response to this compound than C57BL/6J mice.[10] If possible, review the literature for studies using your specific mouse strain or consider testing different strains.
-
Problem 2: High variability in behavioral responses between animals.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure that the injection technique is consistent across all animals. For i.c.v. injections, verify the cannula placement. For peripheral injections, ensure consistent volume and injection site.
-
-
Possible Cause 2: Insufficient Habituation.
-
Solution: Allow for an adequate habituation period for the animals in the testing environment before drug administration. This minimizes stress-induced behavioral changes that can confound the results. Some protocols suggest a 30-minute habituation period.[1]
-
-
Possible Cause 3: Environmental Factors.
-
Solution: Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) throughout the experiment, as these can influence behavior.
-
Problem 3: Observation of adverse effects or non-specific behaviors.
-
Possible Cause 1: Dose is too high.
-
Solution: High doses of this compound may lead to off-target effects or induce a general malaise that can interfere with the specific behaviors of interest. Reduce the dose and perform a careful dose-response analysis to find a dose that produces the desired effect without adverse reactions. A dose of 0.5 mg/kg (s.c.) was found to induce a thermoregulatory response without signs of pain or discomfort.[9]
-
-
Possible Cause 2: Vehicle Effects.
-
Solution: The vehicle used to dissolve this compound can have its own behavioral effects. Always include a vehicle-only control group in your experimental design. The choice of vehicle can also influence the efficacy of other compounds administered in conjunction with this compound.[8]
-
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity Induced by i.c.v. This compound Injection
-
Animal Habituation: Place mice in the open-field arena for a 30-minute habituation period.[1]
-
Anesthesia and Injection: Anesthetize the mice with isoflurane. Make a small incision over the bregma and inject the desired dose of this compound (e.g., 0.01 - 0.6 nmol) in a 5 µL volume intracerebroventricularly (i.c.v.) using a syringe with a 4.5 mm long needle.[1]
-
Wound Closure and Recovery: Close the wound with clips and allow the animals to recover from anesthesia.
-
Behavioral Recording: Immediately place the mice back into the locomotor activity boxes and begin recording the total distance traveled for a defined period.[1]
-
Data Analysis: Compare the locomotor activity of the this compound-treated groups to a vehicle-treated control group.
Protocol 2: Quantification of this compound-Induced Tail Whips
-
Drug Administration: Inject mice with 0.05 nmol of this compound i.c.v.[10]
-
Observation Period: Immediately after the injection, place the mice in an observation chamber.
-
Quantification: Count the number of tail whip bouts that occur within a 20-minute period.[10]
-
Pharmacological Validation (Optional): To confirm that the tail whip response is mediated by the NK3 receptor, pretreat a separate group of mice with an NK3 receptor antagonist (e.g., SB222200, talnetant, or osanetant) before this compound administration.[10]
Visualizations
Caption: this compound-NK3R Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NK-3 tachykinin receptor agonist this compound elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NK-3 tachykinin receptor agonist this compound elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | NK3 Receptors | Tocris Bioscience [tocris.com]
- 6. Pharmacological characterization of the behavioural syndrome induced by the NK-3 tachykinin agonist this compound in rodents: evidence for mediation by endogenous 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective neurokinin B-like agonist, elicits serotonin-mediated behaviour following intracisternal administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacological characterization of this compound-induced tail whips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The tachykinin NK3 receptor agonist this compound induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The neurokinin-3 receptor agonist this compound facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Senktide Administration in Aged Rodents
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the administration of Senktide to aged rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in aged rodents?
This compound is a potent and selective synthetic peptide agonist for the neurokinin-3 receptor (NK3R).[1] In aged rodents, it is primarily investigated for its potential to ameliorate age-related cognitive decline, anxiety, and depression.[2] Studies have shown that this compound can improve learning and memory in aged rats, effects that are associated with increased acetylcholine levels in key brain regions like the hippocampus and frontal cortex.[2][3]
Q2: What is the recommended dose and route of administration for this compound in aged rats?
Published studies have successfully used subcutaneous (s.c.) injections of this compound at doses of 0.2 mg/kg and 0.4 mg/kg in aged (23-25 months old) Wistar rats.[2] Another study also reported effective use of 0.2 mg/kg (s.c.) in aged rats (17–22 months old).[3][4] For central administration, intracerebroventricular (i.c.v.) injections at doses ranging from 0.01 to 0.6 nmol have been used in gerbils to study locomotor activity.[5][6]
Q3: How should this compound be prepared for injection?
This compound is typically soluble in phosphate-buffered saline (PBS) at a pH of 7.2 (up to 2 mg/ml) or in DMSO (up to 5 mg/ml).[5] For in vivo studies, it is often dissolved in a sterile vehicle such as 0.9% NaCl with 0.3% Tween80.[6] It is crucial to ensure the solution is sterile and warmed to body temperature before injection to minimize discomfort to the animal.
Q4: Are there known differences in the effects of this compound between young and aged rodents?
Yes, aged rodents may exhibit a different sensitivity to this compound. While direct comparative pharmacokinetic studies are limited, it is known that aged animals can have altered drug metabolism and clearance.[7] For instance, studies with other compounds in aged rats have shown decreased total clearance and a smaller volume of distribution, which can lead to a longer elimination half-life and increased sensitivity to the drug's effects.[7] Therefore, it is possible that lower doses of this compound may be required in aged animals to achieve the same biological effect as in younger counterparts, or that the duration of action may be prolonged.
Troubleshooting Guide
This section addresses common challenges that may be encountered when administering this compound to aged rodents.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty with Subcutaneous Injection | Aged rodents often have thinner, more fragile skin and reduced subcutaneous fat, making it harder to properly "tent" the skin for injection. There is an increased risk of injecting intradermally or passing the needle completely through the skin fold. | Use a smaller gauge needle (25-27G).[8] Ensure you are lifting the skin sufficiently to create a clear subcutaneous space. Insert the needle at the base of the tented skin, parallel to the body.[8] Aspirate gently before injecting to ensure you have not entered a blood vessel.[9] |
| Injection Site Leakage or Slow Absorption | Reduced peripheral circulation in aged animals can lead to slower absorption from the subcutaneous space. Dehydration, which can be more prevalent in older animals, can also impair absorption. | Gently massage the injection site after administration to aid dispersal. Ensure animals are well-hydrated. Consider using multiple smaller volume injection sites for larger total volumes.[10] |
| Variable Behavioral or Physiological Response | Age-related changes in metabolism, particularly reduced liver and kidney function, can alter the pharmacokinetics of this compound.[11] This can lead to greater inter-individual variability in drug response. | Start with a lower dose and perform a dose-response study to determine the optimal dose for your specific aged rodent strain and experimental paradigm. Monitor animals closely for any adverse effects. |
| Injection Site Irritation or Inflammation | The vehicle used to dissolve this compound or the pH of the solution may cause local irritation. Aged animals may have a more sensitive inflammatory response. | Ensure the pH of the this compound solution is near neutral.[12] If using a vehicle other than saline or PBS, ensure it is non-irritating. Observe the injection site for signs of redness or swelling and record any adverse reactions.[8] |
Experimental Protocols
Subcutaneous Administration of this compound in Aged Rats
This protocol is based on methodologies reported in studies investigating the effects of this compound on cognition in aged rats.[3][4]
-
Animal Model: Aged (17-24 months) male Wistar or Sprague-Dawley rats.
-
This compound Preparation:
-
Dissolve this compound in sterile 0.9% saline to a final concentration that allows for the administration of the desired dose (e.g., 0.2 mg/kg) in a volume of 1 ml/kg.
-
Gently warm the solution to 37°C before injection.
-
-
Injection Procedure:
-
Gently restrain the rat. The loose skin over the neck and shoulder area is the most common injection site.[12]
-
Lift the skin to form a "tent."
-
Insert a 25-27 gauge sterile needle, bevel up, into the base of the tented skin.
-
Aspirate to ensure the needle is not in a blood vessel.[9]
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Nimodipine in Young vs. Older Rats (Oral Administration) [11]
| Parameter | 2-Month-Old Rats | 9-Month-Old Rats |
| Cmax (ng/mL) | 26.29 ± 5.00 | 15.16 ± 1.62 |
| Tmax (h) | 2.5 | 1.5 |
| AUC₀₋₂₄ (ng·h/mL) | 140.91 ± 19.47 | 91.12 ± 11.23 |
Data presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.
Visualizations
This compound Administration Workflow
Caption: Workflow for subcutaneous administration of this compound to aged rodents.
NK3 Receptor Signaling Pathway
The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[13]
Caption: Simplified signaling cascade of the NK3 receptor upon activation by this compound.
References
- 1. Tachykinin receptor 3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Neurokinin3 receptor as a target to predict and improve learning and memory in the aged organism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurokinin-3 receptor agonist this compound facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. Age-related changes in pharmacokinetics and pharmacodynamics of lerisetron in the rat: a population pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. Effect of age on the pharmacokinetics of polymorphic nimodipine in rats after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcutaneous Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 13. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Senktide Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Senktide, a potent and selective neurokinin-3 receptor (NK3R) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects in your experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a potent and selective agonist for the neurokinin-3 receptor (NK3R), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating NK3R, which is predominantly coupled to the Gq/G11 signaling pathway. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the NK3R, it can interact with the neurokinin-1 receptor (NK1R) at significantly higher concentrations.[2] This interaction is a primary source of potential off-target effects. Additionally, downstream effects of NK3R activation in complex biological systems can sometimes be misinterpreted as off-target effects. For example, this compound-induced locomotor activity is mediated by NK3R but involves the dopaminergic system.[2][3]
Q3: How can I be sure the effects I'm observing are on-target?
To confirm that the observed effects are mediated by NK3R, it is crucial to perform control experiments. The most effective method is to use a selective NK3R antagonist. Pre-treatment with an NK3R antagonist should block or significantly attenuate the effects of this compound. If the effect persists, it may be due to an off-target interaction.
Q4: What is the recommended concentration range for this compound to maintain selectivity?
To ensure high selectivity for NK3R, it is recommended to use the lowest effective concentration of this compound. Based on its potency, concentrations in the low nanomolar range (0.5-10 nM) are typically sufficient to activate NK3R in in vitro assays.[2][4] Significantly higher concentrations (in the micromolar range) increase the risk of off-target binding to NK1R.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides strategies to minimize off-target effects.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Causes:
-
Peptide Degradation: this compound, like other peptides, can be susceptible to degradation by proteases, especially in in vivo studies or prolonged in vitro experiments.[5]
-
Improper Storage and Handling: Repeated freeze-thaw cycles can degrade the peptide.
-
Contamination: Contaminants such as trifluoroacetic acid (TFA) from synthesis or endotoxins can interfere with cellular assays.[6]
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations and variable results.[6]
-
Incorrect Peptide Concentration: Inaccurate determination of the peptide concentration will affect the dose-response relationship.[6]
Solutions:
-
Use Protease Inhibitors: In cell culture or tissue preparations, consider adding a protease inhibitor cocktail.
-
Proper Handling: Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
High-Purity Peptide: Use high-purity grade this compound. If cellular responses are erratic, consider TFA removal or endotoxin testing services from your supplier.
-
Ensure Solubility: Follow the manufacturer's instructions for dissolving the peptide. If solubility is an issue, consider using a different solvent or sonication.
-
Accurate Concentration: Determine the precise peptide concentration using methods like amino acid analysis or UV spectroscopy.
Issue 2: Observing Effects at High this compound Concentrations Only
Possible Cause:
-
Off-Target Binding: The observed effect may be due to the activation of NK1R, which has a much lower affinity for this compound.[2]
Solutions:
-
Dose-Response Curve: Generate a complete dose-response curve to determine the EC50 for your specific assay. On-target effects should occur at low nanomolar concentrations.
-
Use a Selective NK1R Antagonist: To confirm or rule out NK1R involvement, pre-treat your system with a selective NK1R antagonist (e.g., Aprepitant).[7][8] If the antagonist blocks the effect at high this compound concentrations, it confirms an NK1R-mediated off-target effect.
Data Presentation
Table 1: this compound Receptor Binding and Functional Activity
| Receptor | Binding Affinity (IC50/Ki) | Functional Activity (EC50) | Selectivity vs. NK3R |
| NK3R | IC50: 43 nM | 0.5 - 3 nM | - |
| NK1R | > 10 µM | 35 µM | > 10,000-fold |
| NK2R | > 10 µM | Not reported | > 60,000-fold |
Data compiled from multiple sources.[1][2][9] Actual values may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for NK3R Activation
This protocol is designed to measure the increase in intracellular calcium concentration following this compound application in cells expressing NK3R.
Materials:
-
Cells expressing NK3R (e.g., CHO-K1 or HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound stock solution
-
Selective NK3R antagonist (e.g., SB 222200)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Plating: Seed the NK3R-expressing cells into a 96-well plate and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with HBSS and then incubate with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a few minutes before adding any compounds.
-
Compound Addition:
-
For On-Target Confirmation: Add varying concentrations of this compound (e.g., from 1 pM to 1 µM) to different wells to generate a dose-response curve.
-
For Off-Target Confirmation: In separate wells, pre-incubate the cells with a selective NK3R antagonist for 15-30 minutes before adding this compound.
-
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time (typically for 5-10 minutes).
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. Plot the peak response against the logarithm of the this compound concentration to determine the EC50.
Protocol 2: Validating On-Target Effects In Vivo Using a Selective Antagonist
This protocol describes a general workflow for confirming that an in vivo effect of this compound is mediated by NK3R.
Materials:
-
Experimental animals (e.g., rats, mice)
-
This compound solution for injection
-
Selective NK3R antagonist solution for injection (e.g., SR142801)[10]
-
Vehicle control solution
-
Appropriate equipment for administering substances (e.g., syringes, infusion pumps) and measuring the physiological or behavioral endpoint.
Procedure:
-
Animal Acclimation: Properly acclimate the animals to the experimental conditions.
-
Group Allocation: Divide the animals into at least four groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound
-
Group 3: NK3R Antagonist + this compound
-
Group 4: NK3R Antagonist + Vehicle
-
-
Antagonist/Vehicle Pre-treatment: Administer the NK3R antagonist or its vehicle to the respective groups. The pre-treatment time will depend on the pharmacokinetic properties of the antagonist.
-
This compound/Vehicle Administration: After the appropriate pre-treatment interval, administer this compound or its vehicle to the respective groups.
-
Endpoint Measurement: Measure the physiological or behavioral response of interest at relevant time points after this compound administration.
-
Data Analysis: Compare the response in the "NK3R Antagonist + this compound" group to the "Vehicle + this compound" group. A significant reduction in the this compound-induced effect by the antagonist confirms that the effect is mediated by NK3R.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the NK3R, leading to a Gq/G11-mediated signaling cascade.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for using a selective antagonist to confirm on-target effects of this compound.
References
- 1. Structure–activity relationship study on this compound for development of novel potent neurokinin-3 receptor selective agonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00514G [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. genscript.com [genscript.com]
- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]
- 9. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neurokinin-3 receptor agonist this compound facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Senktide: A Technical Guide to Ensuring Solution Stability for Long-Term Studies
For researchers, scientists, and drug development professionals utilizing the potent NK3 receptor agonist Senktide, maintaining the integrity of prepared solutions is paramount for the validity and reproducibility of long-term studies. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common challenges encountered during the handling and storage of this compound solutions. Detailed experimental protocols and quantitative data are presented to empower users with the knowledge to mitigate degradation and ensure experimental success.
Troubleshooting Guide: Common Issues with this compound Solution Stability
This guide addresses specific problems that may arise during the preparation, storage, and use of this compound solutions in a question-and-answer format.
Question 1: My this compound solution appears cloudy or has visible particulates upon reconstitution or after a period of storage. What is the cause and how can I resolve it?
Answer: Cloudiness or precipitation in your this compound solution is often indicative of aggregation or poor solubility. Peptides, particularly those with hydrophobic residues, have a tendency to aggregate. This can be influenced by several factors including concentration, pH, temperature, and the ionic strength of the buffer.
Troubleshooting Steps:
-
Verify Solubility Parameters: this compound is reportedly soluble in PBS (pH 7.4) up to 1 mg/ml and in DMSO at concentrations of 53.7 mg/mL or higher.[1][2] If you are working with higher concentrations, you may be exceeding its solubility limit.
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI). While the exact pI of this compound is not readily published, adjusting the pH of your buffer away from neutral may improve solubility. For basic peptides, a slightly acidic buffer can help, while acidic peptides may dissolve better in a slightly basic buffer. It is recommended to keep stock solutions in a pH range of 4-6.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate the dissolution of the peptide. However, be cautious as prolonged sonication can generate heat and potentially degrade the peptide.
-
Excipients: Consider the addition of stabilizing excipients. Sugars (e.g., sucrose, mannitol) and polyols can help to prevent aggregation. Non-ionic surfactants like Tween 20 or Tween 80 can also be beneficial in reducing surface-induced aggregation.[3][4]
Question 2: I am concerned about the chemical degradation of this compound in my aqueous solution during a multi-week experiment. What are the primary degradation pathways and how can I minimize them?
Answer: The primary chemical degradation pathways for peptides like this compound include enzymatic degradation, hydrolysis, deamidation, and oxidation.
Key Degradation Pathways and Mitigation Strategies:
-
Enzymatic Degradation: A major route of this compound degradation is enzymatic cleavage by neutral endopeptidase (NEP) 24.11, which cleaves the Gly-Leu peptide bond.[5][6] If your experimental system contains cells or tissues that express this enzyme, degradation can be significant.
-
Mitigation: The N-terminal succinyl group of this compound already offers some protection against exopeptidases.[5] For long-term studies in biological systems, consider the use of NEP inhibitors if they do not interfere with your experimental outcomes.
-
-
Hydrolysis: Peptide bonds can be susceptible to hydrolysis, particularly at aspartic acid (Asp) residues. This is influenced by pH and temperature.
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, especially in neutral to basic conditions.
-
Mitigation: Similar to hydrolysis, controlling the pH of the solution is crucial. Buffering your solution to a slightly acidic pH can help to minimize deamidation.
-
-
Oxidation: Methionine (Met) and cysteine (Cys) residues are prone to oxidation.
-
Mitigation: Prepare solutions using deoxygenated buffers. The addition of antioxidants, such as methionine itself or other free radical scavengers, can be considered, but their compatibility with the experimental system must be verified.
-
Question 3: I need to store my this compound stock solution for several months. What are the recommended storage conditions, and how should I handle freeze-thaw cycles?
Answer: For long-term stability, it is highly recommended to store this compound in its lyophilized form at -20°C or -80°C. Once reconstituted, the stability of the solution is reduced.
Storage Recommendations for this compound Solutions:
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO or a buffered aqueous solution. Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[9] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[9]
-
Working Solutions: It is best practice to prepare fresh working solutions from your frozen stock on the day of the experiment.[9]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to peptide aggregation and degradation.[2] By preparing single-use aliquots, you can avoid this issue. When thawing an aliquot, do so slowly on ice.
Quantitative Data on this compound Stability
| Condition | Time (hours) | Remaining this compound (%) | Reference |
| Incubation with NEP 24.11 at 37°C | 0 | 100 | [6] |
| Incubation with NEP 24.11 at 37°C | 6 | ~40 | [6] |
| Incubation with NEP 24.11 at 37°C | 24 | <20 | [6] |
Note: The values for remaining this compound are estimated from the graphical data presented in the cited literature.
Experimental Protocols
1. Protocol for Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound. This method should be validated for specificity, linearity, accuracy, and precision.
-
Objective: To separate and quantify this compound from its potential degradation products.
-
Materials:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
This compound solution samples
-
HPLC system with UV detector
-
-
Method:
-
Gradient Elution:
-
Set the flow rate to 1.0 mL/min.
-
Use a linear gradient, for example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 65% A, 35% B
-
25-30 min: Gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
-
Detection: Monitor the column effluent at a wavelength of 214 nm or 280 nm.
-
Sample Preparation: Dilute this compound samples to a suitable concentration (e.g., 0.1 mg/mL) in Mobile Phase A or an appropriate buffer.
-
Analysis: Inject a known volume (e.g., 20 µL) of the reference standard and the test samples.
-
Data Interpretation: The peak area of this compound in the test samples is compared to the reference standard to determine the concentration of intact peptide. The appearance of new peaks indicates the formation of degradation products.
-
2. Protocol for Forced Degradation Studies of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
-
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
-
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Temperature-controlled incubator
-
Photostability chamber
-
HPLC system
-
-
Method:
-
Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with HCl before analysis.
-
Oxidation: Mix equal volumes of this compound solution and 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.
-
Visualizations
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Stability of Injectable Products | Pharmaguideline [pharmaguideline.com]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
Senktide Behavioral Response Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in behavioral responses to Senktide.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the neurokinin-3 receptor (NK3R).[1] Its primary mechanism of action involves binding to and activating NK3Rs, which are G-protein coupled receptors. This activation can trigger various downstream signaling pathways, including the stimulation of 5-hydroxytryptaminergic (serotonergic) pathways in the rodent brain.[2][3][4] this compound has been shown to cross the blood-brain barrier in biologically significant amounts.[2][5]
2. What are the common behavioral responses observed after this compound administration in animal models?
This compound administration in rodents has been shown to elicit a range of behavioral responses, including:
-
Serotonin-mediated behaviors: Head twitches in mice, wet dog shakes in rats, forepaw treading, flat body posture, and hindlimb splaying.[2][3][4][5]
-
Locomotor activity: Dose-dependent increases in locomotor activity have been observed in male Mongolian gerbils.[1][6]
-
Reproductive behaviors and hormone release: this compound stimulates the release of Luteinizing Hormone (LH), which can influence follicular development and ovulation.[7][8]
-
Memory and Learning: this compound has been shown to have memory-enhancing effects in rodents, particularly in tasks related to episodic-like memory.[9]
-
Anxiety-like behaviors: The effects of this compound on anxiety are complex and can be influenced by interactions with other neurotransmitter systems.
3. Why am I observing high variability in behavioral responses to this compound in my experiments?
Variability in behavioral responses to this compound is a documented issue and can arise from several factors. Key sources of variability include:
-
Dose-dependent effects: The behavioral and cellular responses to this compound are highly dependent on the administered dose. For instance, different doses can lead to opposing effects on gene expression.[10]
-
Sex differences: Significant sexual dimorphism exists in the response to this compound. For example, LH release in response to this compound is more pronounced and persistent in female rats compared to males.[11][12][13]
-
Hormonal status: The phase of the estrous cycle in females can significantly impact the effects of this compound.[14][15] Gonadal steroid levels in both males and females also play a crucial role in modulating this compound's effects.[13][16]
-
Animal species and strain: Different species (e.g., mice, rats, gerbils) and even different strains within a species can exhibit varied responses to this compound.[6]
-
Route of administration: The method of administration (e.g., intracisternal, subcutaneous, intravenous) will influence the pharmacokinetics and subsequent behavioral outcomes.[2][5]
-
Interaction with other neurotransmitter systems: this compound's effects are often mediated through or influenced by other systems, such as the serotonergic, dopaminergic, and opioid systems.[17][18][19]
Troubleshooting Guides
Issue 1: Inconsistent Locomotor Activity Results
Question: My results for this compound-induced locomotor activity are not consistent across experiments. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Dose Selection | This compound's effect on locomotor activity is dose-dependent.[1][6] Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. |
| Sex Differences | Male and female animals can respond differently.[11][12][13] Ensure you are using a consistent sex for your experimental groups or include both sexes and analyze the data separately. |
| Habituation Period | Insufficient habituation to the testing environment can lead to confounding effects. A 30-minute habituation period before this compound administration has been used in some studies.[1] |
| Route of Administration | The route of administration (e.g., i.c.v., s.c.) will affect the onset and duration of the locomotor response.[2][5] Ensure the chosen route is consistent and appropriate for your research question. |
Issue 2: Variable Luteinizing Hormone (LH) Secretion
Question: I am seeing significant variability in LH release after this compound administration in my female rodents. Why is this happening?
Answer:
| Potential Cause | Troubleshooting Recommendation |
| Estrous Cycle Stage | The effect of this compound on LH secretion is highly dependent on the estrous cycle phase.[14][15] Monitor the estrous cycle of your animals and conduct experiments during a specific phase (e.g., diestrus) to reduce variability. |
| Gonadal Steroid Levels | Ovariectomy and hormone replacement can alter the response to this compound.[13][14][15] If using ovariectomized animals, ensure consistent hormone replacement protocols. |
| Dose and Timing of Blood Sampling | The dynamics of LH release can be rapid. Optimize your blood sampling time points post-injection to capture the peak response. |
| Species Differences | The response to this compound can vary between species.[20] Be aware of species-specific differences reported in the literature. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Locomotor Activity in Gerbils
This protocol is adapted from studies investigating the effect of this compound on locomotor activity.[1][6]
-
Animals: Male Mongolian gerbils.
-
Habituation: Allow animals to habituate to the locomotor activity testing boxes for 30 minutes.
-
Administration:
-
Anesthetize the animals with isoflurane.
-
Make a small incision over bregma.
-
Inject this compound intracerebroventricularly (i.c.v.) at doses ranging from 0.01 to 0.6 nmol in a 5 µL vehicle.
-
Close the wound with clips.
-
-
Data Collection:
-
Allow animals to awaken from anesthesia.
-
Place them directly into the locomotor activity boxes.
-
Record locomotor activity for a defined period (e.g., 60 minutes).
-
-
Analysis: Analyze the total distance traveled and other relevant locomotor parameters.
Protocol 2: Evaluation of this compound's Effect on Episodic-Like Memory in Rats
This protocol is based on a study assessing the impact of this compound on memory consolidation.[9]
-
Animals: Adult rats.
-
Apparatus: An open field with various objects for the episodic-like memory task.
-
Procedure:
-
Learning Trials: Conduct two learning trials where the rat is exposed to a set of objects in specific locations.
-
Administration: Immediately after the second learning trial, administer this compound (e.g., 0.2 mg/kg, s.c.) or vehicle.
-
Testing Trial: Conduct a test trial 6 or 23 hours later, where one object is moved to a new location, and another is replaced with a novel object.
-
-
Data Collection: Record the time spent exploring each object (familiar, displaced, and novel).
-
Analysis: Analyze the discrimination index to assess memory for what, where, and when.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NK-3 tachykinin receptor agonist this compound elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NK-3 tachykinin receptor agonist this compound elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective neurokinin B-like agonist, elicits serotonin-mediated behaviour following intracisternal administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The tachykinin NK3 receptor agonist this compound induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound, a neurokinin 3 receptor agonist, on luteinizing hormone secretion and follicular development in anestrous Shiba goats: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neurokinin-3 receptor agonist this compound facilitates the integration of memories for object, place and temporal order into episodic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morphological and Functional Evidence for Sexual Dimorphism in Neurokinin B Signaling in the Retrochiasmatic Area of Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. Both Estrogen and Androgen Modify the Response to Activation of Neurokinin-3 and κ-Opioid Receptors in Arcuate Kisspeptin Neurons From Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological characterization of the behavioural syndrome induced by the NK-3 tachykinin agonist this compound in rodents: evidence for mediation by endogenous 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The selective NK3 receptor agonist this compound excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
Senktide Powder: A Technical Guide to Handling, Storage, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Senktide powder in experimental settings. Adherence to these best practices is crucial for ensuring the integrity, stability, and optimal performance of the peptide, thereby leading to reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized this compound powder?
A1: For optimal long-term stability, lyophilized this compound powder should be stored in a tightly sealed container at or below -20°C, with -80°C being preferable for extended periods.[1] It is crucial to minimize exposure to moisture and light.[2][3] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[3]
Q2: How stable is this compound in solution, and what are the best practices for storing reconstituted this compound?
A2: The shelf-life of peptides in solution is limited.[3] this compound has been shown to be stable in animal sera and pig hypothalamic extracts for over 24 hours.[4] However, it is susceptible to enzymatic degradation by neutral endopeptidase (NEP) 24.11, with over 80% degradation observed within 24 hours.[4] For reconstituted this compound, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or colder and are generally stable for up to a week at 4°C for short-term use. The use of sterile buffers at a pH of 5-6 can help prolong the storage life of the peptide solution.[3]
Q3: What are the appropriate solvents for reconstituting this compound powder?
A3: The choice of solvent for reconstituting this compound powder depends on the experimental application. For in vitro studies, Dimethyl sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS, pH 7.2) are commonly used. For animal experiments, sterile saline or other biocompatible vehicles are appropriate. It is always recommended to start with high-purity, sterile solvents to avoid contamination.[5]
Q4: What personal protective equipment (PPE) should be worn when handling this compound powder?
A4: When handling this compound powder, it is essential to wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles.[6] Handling should be done in a well-ventilated area to avoid inhalation of the powder.[6] In case of accidental contact, wash the affected area with soap and plenty of water.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | The peptide may have poor solubility in the chosen solvent. | Try gentle warming or sonication to aid dissolution.[3] If the peptide still does not dissolve, consider using a different solvent or a series of increasingly powerful solvents.[3] Always add the solvent gradually to the powder to prevent clumping.[5] |
| Inconsistent or unexpected experimental results | The peptide may have degraded due to improper storage or handling. | Ensure that the lyophilized powder has been stored at the recommended temperature and protected from light and moisture.[2] For reconstituted solutions, verify that aliquots were used to avoid freeze-thaw cycles. It is also possible that the peptide was degraded by enzymes present in the experimental system.[4] |
| Precipitation of the peptide in solution | The peptide concentration may be too high for the chosen solvent, or the pH of the buffer may not be optimal. | Filter the solution to remove any undissolved particles.[5] Consider diluting the stock solution or adjusting the pH of the buffer. |
Experimental Protocols
This compound Reconstitution Protocol
A detailed protocol for reconstituting this compound powder is crucial for preparing a stable and effective solution for your experiments.
Caption: A workflow diagram illustrating the best practices for reconstituting lyophilized this compound powder.
In Vitro Experiment Protocol (General)
This protocol outlines a general procedure for conducting an in vitro experiment using this compound.
Caption: A generalized workflow for conducting in vitro experiments utilizing this compound.
Signaling Pathway
This compound is a potent and selective agonist of the Neurokinin 3 Receptor (NK3R), which is a G protein-coupled receptor (GPCR).[8] Upon binding, this compound activates the Gq alpha subunit of the G protein, initiating a downstream signaling cascade.
Caption: The signaling cascade initiated by the binding of this compound to the NK3 receptor.
References
- 1. jpt.com [jpt.com]
- 2. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jpt.com [jpt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Tachykinin receptor 3 - Wikipedia [en.wikipedia.org]
Senktide Delivery in Freely Moving Animals: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of Senktide in freely moving animal models. The information is designed to help researchers optimize their experimental protocols and ensure reliable and reproducible results.
Section 1: Troubleshooting Guides
This section offers solutions to specific problems that may arise during this compound administration.
Intracerebroventricular (ICV) and Intracisternal (i.c.s.) Injection Issues
| Problem | Potential Cause | Recommended Solution |
| No observable behavioral or physiological effect | Incorrect cannula placement: The cannula may not be in the ventricle, leading to injection into the brain parenchyma or subcutaneous space. | - Verify cannula placement post-experiment via dye injection (e.g., Evans blue) and histological analysis.- Utilize stereotactic guidance for accurate implantation.[1] |
| Cannula blockage: Tissue, blood clots, or precipitated drug can obstruct the cannula. | - Before each injection, check cannula patency by infusing a small volume of sterile saline.- If blocked, attempt to clear with a fine wire stylet or replace the cannula.- Ensure the this compound solution is fully dissolved and free of particulates. | |
| Degradation of this compound: Improper storage or handling of the peptide can lead to loss of activity. | - Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2]- Avoid repeated freeze-thaw cycles.- Prepare fresh dilutions for each experiment. | |
| Animal shows signs of distress, seizures, or neurological damage | Neurovascular injury during injection: The injection needle may have damaged a blood vessel. | - Use a slow injection rate to minimize pressure changes.- Ensure the injection needle does not protrude too far beyond the guide cannula. |
| Incompatible vehicle: The pH, osmolarity, or presence of preservatives in the vehicle can cause irritation or toxicity.[1][3] | - Use preservative-free artificial cerebrospinal fluid (aCSF) as the vehicle.- Ensure the pH and osmolarity of the this compound solution are close to physiological levels.[1] | |
| High injection volume: A large volume can increase intracranial pressure.[3] | - Keep injection volumes to a minimum, typically 1-5 µL in mice and rats. |
Subcutaneous (s.c.) Injection Issues
| Problem | Potential Cause | Recommended Solution |
| Variable behavioral or physiological responses | Inconsistent absorption: Factors like injection site, animal motility, and vehicle can affect absorption rates.[4][5] | - Use a consistent injection site for all animals in a study (e.g., the interscapular region).- Be aware that anesthesia can alter absorption and distribution.[6]- Consider the use of absorption enhancers, though their tolerability should be assessed. |
| Precipitation at the injection site: High concentrations of this compound in certain vehicles may lead to precipitation. | - Ensure this compound is fully dissolved in the chosen vehicle.- Visually inspect the solution for any particulates before injection.- Consider using a vehicle known to improve peptide solubility, such as a solution containing a low percentage of DMSO or other organic solvents (vehicle toxicity must be evaluated).[7] | |
| Skin reactions or inflammation at the injection site | Vehicle-induced irritation: Some vehicles, like certain oils, can cause local inflammatory reactions.[8] | - Use well-tolerated vehicles such as sterile saline or PBS.- If an oil-based vehicle is necessary, use a high-purity, reagent-grade oil.[8]- Rotate injection sites if repeated injections are required. |
| Foreign body reaction: Repeated injections can sometimes lead to a local immune response.[8] | - Maintain sterile technique during injections to minimize the risk of infection.- Monitor the injection site for any signs of adverse reactions. |
Intravenous (i.v.) Injection Issues
| Problem | Potential Cause | Recommended Solution |
| Difficulty in administering the full dose | Catheter patency issues: Blood clots can form in indwelling catheters. | - Flush the catheter with a sterile saline solution containing an anticoagulant (e.g., heparin) before and after each injection.- Ensure the catheter is securely placed and has not been dislodged. |
| Rapid clearance and short duration of action | Enzymatic degradation: Peptides are susceptible to degradation by proteases in the blood. | - For prolonged effects, consider continuous infusion via an osmotic pump rather than bolus injections.- Be aware that the half-life of peptides administered intravenously is often short. |
| Animal stress | Handling and restraint: The process of i.v. injection can be stressful for the animal, potentially confounding behavioral results. | - Acclimate the animals to the handling and restraint procedures before the experiment.- For chronic studies, consider using a tether and swivel system to allow for injections in freely moving animals. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo use?
A1: The choice of vehicle depends on the route of administration.
-
For ICV/i.c.s. injections: Sterile, preservative-free artificial cerebrospinal fluid (aCSF) is the ideal vehicle.[1]
-
For s.c. injections: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are commonly used and well-tolerated.
-
For i.v. injections: Sterile saline is the standard vehicle.
For solubility, this compound is soluble in PBS (to 1 mg/ml) and DMSO (to 5 mg/ml). If using DMSO to aid dissolution, ensure the final concentration of DMSO is low (typically <5%) and that a vehicle-only control group is included in the experiment, as DMSO can have its own biological effects.[7]
Q2: How should I store this compound and its solutions?
A2:
-
Lyophilized powder: Store at -20°C for long-term stability.
-
Stock solutions: Prepare stock solutions in a suitable solvent (e.g., sterile water or DMSO), aliquot, and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
-
Working dilutions: It is best practice to prepare fresh working dilutions from the stock solution on the day of the experiment.
Q3: What are the expected behavioral effects of this compound in rodents?
A3: this compound, as a selective NK3 receptor agonist, can elicit several behavioral responses. These are often dose-dependent.
-
5-HT-mediated behaviors: Following central or peripheral administration, this compound can induce behaviors associated with serotonergic stimulation, such as head twitches in mice and wet dog shakes in rats.[9] Other observed behaviors include forepaw treading, flat body posture, and hindlimb splaying.[9]
-
Locomotor activity: Intracerebroventricular injection of this compound has been shown to dose-dependently increase locomotor activity.
-
Dopamine-mediated behaviors: Activation of NK3 receptors can stimulate dopaminergic neuronal activity.[10] This may influence behaviors sensitive to dopamine modulation.
It is crucial to perform dose-response studies to determine the optimal dose for the desired effect in your specific experimental paradigm and to be aware of potential confounding behavioral side effects.
Q4: Can this compound cross the blood-brain barrier?
A4: There is evidence to suggest that this compound may cross the blood-brain barrier in biologically significant amounts after peripheral administration, as subcutaneous injections have been shown to elicit centrally mediated behavioral effects.[9] However, the efficiency of this transport is likely to be much lower than with direct central administration. For studies requiring robust and targeted central nervous system effects, direct administration methods like ICV injection are recommended.
Section 3: Experimental Protocols and Methodologies
Chronic Intracerebroventricular (ICV) Cannula Implantation
This protocol describes the surgical implantation of a guide cannula for chronic, repeated ICV injections in a freely moving rodent.
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Administer a pre-operative analgesic.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Shave and sterilize the surgical area on the scalp. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target ventricle (e.g., for the lateral ventricle in a mouse, coordinates might be AP: -0.6 mm, ML: 1.2 mm from bregma).[11]
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth (e.g., DV: -2.0 mm from the skull surface for the lateral ventricle in a mouse).[11]
-
Fixation: Secure the cannula to the skull using dental cement.
-
Post-operative Care: Suture the incision. Provide post-operative analgesia and allow the animal to recover for at least 72 hours before any experimental procedures.[11] Keep the dummy cannula in place when not injecting to maintain patency.
This compound Solution Preparation for ICV Injection
-
Reconstitution: Allow the lyophilized this compound to come to room temperature. Reconstitute in a small volume of sterile, nuclease-free water or DMSO to create a concentrated stock solution.
-
Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration using sterile, preservative-free aCSF.
-
Verification: Ensure the solution is clear and free of precipitation. The pH should be close to 7.4.
Section 4: Visualizations
Signaling Pathways
Activation of the Neurokinin-3 Receptor (NK3R) by this compound initiates intracellular signaling cascades.
References
- 1. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. vyzelab.com [vyzelab.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NK-3 tachykinin receptor agonist this compound elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NK-3 receptor antagonism prevents behavioral sensitization to cocaine: A role of glycogen synthase kinase-3 in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
How to control for potential tachyphylaxis with repeated Senktide administration.
Welcome to the technical support center for researchers utilizing Senktide in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for potential tachyphylaxis, a common phenomenon with repeated administration of G-protein coupled receptor (GPCR) agonists like this compound.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with this compound administration?
A1: Tachyphylaxis, also known as desensitization, is a rapid decrease in the response to a drug following repeated administration. With this compound, a selective agonist for the Neurokinin B (NKB) receptor NK3R, repeated application can lead to a diminished cellular or physiological response. This is a critical consideration in experimental design, as it can lead to misinterpretation of data and affect the reproducibility of your results. The underlying mechanisms are complex but primarily involve receptor phosphorylation, the recruitment of β-arrestins, and subsequent receptor internalization, which temporarily removes the receptors from the cell surface, rendering the cell less responsive to further stimulation.
Q2: How quickly does tachyphylaxis to this compound develop?
A2: The onset of tachyphylaxis to GPCR agonists like this compound can be very rapid, often occurring within minutes of continuous or repeated exposure. The exact timing can vary depending on the experimental system (e.g., cell type, in vivo vs. in vitro), the concentration of this compound used, and the temperature. For the closely related neurokinin-1 receptor (NK1R), desensitization of the calcium signaling response is detected after just a few minutes of agonist exposure.
Q3: How long does it take for the NK3 receptor to resensitize after this compound-induced tachyphylaxis?
A3: Resensitization, the recovery of receptor responsiveness, is a slower process than desensitization. For the related NK1R, functional resensitization of Ca2+ signaling can occur within 90 minutes after the removal of the agonist. However, the physical recycling of the receptors back to the plasma membrane may take longer, in the range of 4 hours. Therefore, a sufficient washout period is crucial to ensure the restoration of NK3R sensitivity in your experiments.
Q4: What are the general strategies to control for tachyphylaxis in my experiments?
A4: To control for tachyphylaxis, consider the following strategies:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits a measurable response. Higher concentrations can accelerate and prolong desensitization.
-
Intermittent Administration: Instead of continuous exposure, apply this compound in discrete pulses with adequate washout periods in between. This allows time for receptor resensitization.
-
Control Experiments: Always include appropriate controls to quantify the extent of tachyphylaxis. This can involve comparing the response to a first and second dose of this compound after a defined interval.
-
Time-Course Studies: Characterize the time-course of desensitization and resensitization in your specific experimental model to determine optimal dosing intervals.
Troubleshooting Guides
Issue 1: Diminishing response to repeated this compound application in cell-based assays (e.g., calcium imaging, pERK).
Possible Cause: Rapid desensitization and internalization of the NK3 receptor.
Troubleshooting Steps:
-
Verify Receptor Expression and Function:
-
Confirm that your cells express functional NK3 receptors.
-
Perform an initial dose-response curve with a single this compound application to establish the EC50 and maximal response in naive cells.
-
-
Implement Washout Periods:
-
After the initial stimulation, thoroughly wash the cells with fresh, agonist-free medium.
-
Based on studies of related neurokinin receptors, a washout period of at least 90 minutes is recommended to allow for functional resensitization. You may need to empirically determine the optimal washout time for your specific cell line.
-
-
Optimize this compound Concentration:
-
Use a concentration of this compound at or near the EC80 for your primary stimulation. Avoid using saturating concentrations, as this can lead to more profound and prolonged desensitization.
-
-
Perform a Paired-Pulse Experiment:
-
Apply a first dose of this compound (S1).
-
After a defined washout period, apply a second identical dose of this compound (S2).
-
Calculate the S2/S1 response ratio. A ratio less than 1 indicates tachyphylaxis. You can then test different washout durations to find the time required for the ratio to return to approximately 1.
-
Issue 2: Inconsistent behavioral responses in animal studies with repeated this compound injections.
Possible Cause: In vivo desensitization of NK3 receptors in the relevant neural circuits.
Troubleshooting Steps:
-
Review Dosing Regimen:
-
If using a continuous infusion protocol, consider switching to intermittent bolus injections.
-
If using repeated injections, ensure the time interval between injections is sufficient for receptor resensitization. Based on in vitro data for related receptors, this could be several hours.
-
-
Conduct a Time-Course Study:
-
Administer a single dose of this compound and measure the behavioral response over time to establish the duration of action.
-
In a separate cohort of animals, administer a second dose of this compound at various time points after the first dose to determine the time required to regain the initial response.
-
-
Consider Route of Administration:
-
The route of administration (e.g., intravenous, intraperitoneal, intracerebroventricular) will affect the pharmacokinetics of this compound and, consequently, the dynamics of receptor desensitization and resensitization. Be consistent with the route of administration across all experiments.
-
-
Control for Other Factors:
-
Ensure that other experimental variables, such as stress, time of day, and animal handling, are kept consistent, as they can also influence behavioral outcomes.
-
Data Presentation
Table 1: Summary of Key Kinetic Parameters for Neurokinin Receptor Tachyphylaxis (Data from related NK1R studies)
| Parameter | Time Course | Experimental Observation |
| Desensitization | Minutes | Rapid decline in cellular response (e.g., Ca2+ flux) upon continuous agonist exposure. |
| Internalization | Minutes to Hours | Translocation of receptors from the plasma membrane to intracellular compartments. |
| Resensitization (Functional) | ~90 minutes | Recovery of agonist-induced signaling (e.g., Ca2+ response). |
| Receptor Recycling | ~4 hours | Return of internalized receptors to the plasma membrane. |
Note: These values are based on studies of the closely related NK1 receptor and should be used as a guideline. The exact kinetics for this compound and NK3R should be determined empirically in your experimental system.
Experimental Protocols
Protocol 1: Assessing NK3R Desensitization and Resensitization using Calcium Imaging
This protocol allows for the real-time measurement of NK3R function by monitoring intracellular calcium mobilization.
Materials:
-
Cells expressing NK3 receptors (e.g., CHO-K1 or HEK293 cells stably transfected with the human NK3R).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound stock solution.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or microscope equipped for live-cell imaging.
Methodology:
-
Cell Preparation:
-
Plate the NK3R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
-
Measuring the Initial Response (S1):
-
Establish a stable baseline fluorescence reading.
-
Inject a concentration of this compound (e.g., EC80) and record the change in fluorescence intensity over time. The peak increase in fluorescence represents the initial response (S1).
-
-
Washout:
-
Gently aspirate the this compound-containing medium and wash the cells 2-3 times with pre-warmed, agonist-free HBSS.
-
Incubate the cells in fresh HBSS for a defined period (e.g., 30, 60, 90, 120 minutes) at 37°C.
-
-
Measuring the Second Response (S2):
-
After the washout period, re-establish a baseline fluorescence reading.
-
Inject the same concentration of this compound and record the change in fluorescence intensity. The peak increase represents the second response (S2).
-
-
Data Analysis:
-
Calculate the S2/S1 ratio for each washout time point.
-
Plot the S2/S1 ratio as a function of the washout duration to determine the time course of resensitization.
-
Protocol 2: Quantifying NK3R Internalization using an ELISA-based Assay
This protocol provides a quantitative measure of the number of NK3 receptors on the cell surface.
Materials:
-
Cells expressing N-terminally tagged (e.g., FLAG or HA) NK3 receptors.
-
This compound.
-
Primary antibody against the epitope tag.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Fixative (e.g., 4% paraformaldehyde).
-
Blocking buffer (e.g., PBS with 1% BSA).
Methodology:
-
Cell Treatment:
-
Plate the tagged-NK3R expressing cells in a 96-well plate.
-
Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
-
Fixation and Staining (Non-permeabilizing conditions):
-
Gently wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the N-terminal tag (diluted in blocking buffer) for 1 hour at room temperature. This will only label the receptors remaining on the cell surface.
-
Wash the cells extensively.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells extensively.
-
-
Detection:
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with an acidic stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of surface receptors.
-
Plot the absorbance as a function of time of this compound treatment to determine the rate of receptor internalization.
-
Visualizations
Caption: NK3R signaling and tachyphylaxis pathway.
Caption: Workflow for assessing tachyphylaxis.
Validation & Comparative
A Comparative Analysis of Senktide and Other Neurokinin-3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurokinin-3 (NK3) receptor agonist, Senktide, with other notable agonists in the field. The following sections detail their relative performance based on experimental data, outline the methodologies used in these key experiments, and illustrate the underlying signaling pathway.
Quantitative Comparison of NK3 Receptor Agonists
The following tables summarize the binding affinities and functional potencies of this compound and other NK3 receptor agonists, Neurokinin B (NKB) and [MePhe7]NKB, in various in vitro assays. These values are crucial for understanding the relative potency and efficacy of these compounds.
Table 1: Binding Affinity (IC50, nM) of NK3 Receptor Agonists
| Agonist | [3H]this compound Competition | Reference |
| This compound | 127 | [1] |
| [MePhe7]NKB | 12 | [1] |
| Neurokinin B (NKB) | >10,000 | [1] |
IC50 values represent the concentration of the agonist required to inhibit 50% of the specific binding of the radioligand.
Table 2: Functional Potency (EC50, nM) of NK3 Receptor Agonists
| Assay | This compound | [MePhe7]NKB | Neurokinin B (NKB) | Reference |
| Inositol Phosphate Accumulation | 5.1 | 0.5 | 1.1 | [1] |
| Arachidonic Acid Release | 7.1 | 0.6 | 9.3 | [1] |
EC50 values represent the concentration of the agonist that provokes a response halfway between the baseline and maximum response.
NK3 Receptor Signaling Pathway
Activation of the NK3 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the various physiological effects mediated by NK3 receptor activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate replication and validation of the presented data.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the NK3 receptor (e.g., CHO cells) are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Incubation: The membrane preparation is incubated in a 96-well plate with a fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [3H]this compound) and varying concentrations of the competing unlabeled agonist (e.g., this compound, [MePhe7]NKB).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression to determine the IC50 value, which is the concentration of the unlabeled agonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of inositol phosphates, a downstream second messenger of NK3 receptor activation.
Protocol:
-
Cell Culture and Labeling: Cells expressing the NK3 receptor are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The labeled cells are then stimulated with varying concentrations of the NK3 receptor agonist for a specific time period.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Chromatographic Separation: The different inositol phosphate isomers are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and the EC50 value is calculated, representing the concentration of the agonist that produces 50% of the maximal response.[2]
In Vivo Luteinizing Hormone (LH) Secretion Assay
This in vivo assay assesses the effect of NK3 receptor agonists on the secretion of luteinizing hormone (LH), a key reproductive hormone regulated by the hypothalamic-pituitary-gonadal axis.
Protocol:
-
Animal Model: Ovariectomized animals (e.g., goats or rats) are often used to minimize the influence of endogenous ovarian hormones.
-
Catheterization: Animals are fitted with intravenous catheters for blood sampling and administration of the test compounds.
-
Baseline Sampling: Blood samples are collected at regular intervals before the administration of the agonist to establish baseline LH levels.
-
Agonist Administration: The NK3 receptor agonist is administered intravenously at a specific dose.
-
Post-treatment Sampling: Blood samples are collected at frequent intervals following agonist administration to monitor changes in LH concentration.
-
Hormone Measurement: Plasma or serum LH concentrations are measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The change in LH secretion over time is analyzed to determine the effect of the agonist. Parameters such as the peak LH concentration, time to peak, and area under the curve (AUC) are calculated.[3][4]
References
- 1. Functional expression of a novel human neurokinin-3 receptor homolog that binds [3H]this compound and [125I-MePhe7]neurokinin B, and is responsive to tachykinin peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new selective bioassay for tachykinin NK3 receptors based on inositol monophosphate accumulation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validating the Selectivity of Senktide for the NK3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Senktide's performance as a selective NK3 receptor agonist against its activity at NK1 and NK2 receptors. The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers in evaluating this compound for their studies.
Unveiling the Potency and Selectivity of this compound
This compound is a potent and highly selective agonist for the neurokinin-3 (NK3) receptor. Its selectivity is crucial for researchers investigating the specific roles of the NK3 receptor in various physiological processes without the confounding effects of activating NK1 or NK2 receptors.
Quantitative Analysis of Receptor Activity
The following tables summarize the binding affinity and functional potency of this compound at the human NK1, NK2, and NK3 receptors.
Table 1: Functional Potency (EC50) of this compound at Neurokinin Receptors
| Receptor | EC50 (nM) |
| NK3 | 0.5 - 3[1] |
| NK1 | 35,000[1] |
| NK2 | Inactive |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Binding Affinity (IC50) of this compound at Neurokinin Receptors
| Receptor | IC50 (nM) |
| NK3 | 5.3 - 127[2] |
| NK1 | >10,000 |
| NK2 | >10,000 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. In this context, it reflects the concentration required to displace a radiolabeled ligand from the receptor.
One study has reported that this compound activates the NK3 receptor with a selectivity of over 60,000-fold compared to the NK1 and NK2 receptors[3]. Furthermore, in experiments using rat brain slices, neurons that were potently excited by the NK3 receptor agonist this compound showed no response to NK1 and NK2 receptor agonists[4].
Experimental Protocols
To ensure the validity and reproducibility of the selectivity data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of this compound for NK1, NK2, and NK3 receptors by measuring its ability to displace a radiolabeled ligand that is known to bind to the specific receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells, stably expressing either the human NK1, NK2, or NK3 receptor, are cultured to near confluence.
-
The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of unlabeled this compound.
-
For NK1 receptor binding, [³H]-Substance P is commonly used as the radioligand.
-
For NK2 receptor binding, [¹²⁵I]-Neurokinin A is a suitable radioligand.
-
For NK3 receptor binding, [³H]-Senktide or [¹²⁵I-MePhe⁷]-Neurokinin B can be used[2].
-
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 value for this compound at each receptor is determined.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (Functional Assay)
This assay measures the functional activity of this compound at the NK receptors by detecting changes in intracellular calcium levels upon receptor activation. Neurokinin receptors are G-protein coupled receptors that, upon activation, can lead to an increase in intracellular calcium.
1. Cell Culture:
-
CHO cells stably expressing the human NK1, NK2, or NK3 receptor are seeded into a 96-well, black, clear-bottom plate and cultured overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The dye is taken up by the cells.
3. Agonist Stimulation:
-
The plate is placed in a fluorescence plate reader.
-
Varying concentrations of this compound are added to the wells to stimulate the receptors.
4. Signal Detection:
-
The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration due to receptor activation.
5. Data Analysis:
-
The data is used to generate a dose-response curve, from which the EC50 value for this compound at each receptor is determined.
Visualizing the Mechanisms
To further clarify the processes involved, the following diagrams illustrate the signaling pathway and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective NK3 receptor agonist this compound excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Senktide's Effects: A Comparative Guide for Researchers
A comprehensive analysis of the neurokinin-3 receptor agonist Senktide's performance across various animal models, providing researchers with essential data for experimental design and interpretation.
This compound, a potent and selective agonist of the tachykinin neurokinin-3 (NK3) receptor, has emerged as a critical tool in neuroscience research, particularly in studies related to neuropsychiatric and reproductive disorders. Understanding its effects across different animal species is paramount for the accurate interpretation of preclinical data and its translation to human physiology. This guide provides a comparative overview of this compound's in vitro and in vivo effects, supported by experimental data and detailed methodologies.
In Vitro Efficacy and Potency: A Cross-Species Comparison
This compound exhibits high potency in activating the NK3 receptor across various species, although slight variations in efficacy have been observed. The half-maximal effective concentration (EC50) serves as a key metric for comparing this potency.
| Species | Preparation | EC50 (nM) | Reference |
| Rat | Substantia Nigra Pars Compacta Neurons | 41.2 ± 9 | [1] |
| Rat | NK3 Receptor (in vitro) | 0.013 ± 0.004 | [2] |
| Gerbil | Mesencephalic Cell Cultures | 0.58 | [3] |
| Guinea Pig | Superior Cervical Ganglia | - | [4] |
| Cattle | NK3 Receptor (in vitro) | 0.34 ± 0.12 | [2] |
| Goat | NK3 Receptor (in vitro) | 0.012 ± 0.004 | [2] |
| Human | NK3 Receptor (general) | 0.5 - 3 | [1] |
Note: The EC50 values highlight the potent nature of this compound, with nanomolar to sub-nanomolar concentrations effectively activating the NK3 receptor in the studied species.
In Vivo Behavioral Effects: Locomotor Activity and Serotonergic Responses
Central administration of this compound has been shown to modulate locomotor activity and elicit behaviors associated with the serotonergic system. However, the nature and magnitude of these effects can differ between species.
Locomotor Activity
-
Mongolian Gerbils: Intracerebroventricular (i.c.v.) injection of this compound induces a dose-dependent increase in locomotor activity, with statistically significant effects observed at doses of 0.06 nmol and higher.[1][5]
-
Rats and Mice: While this compound influences motor behavior, detailed dose-response curves for locomotor activity are less clearly defined in the literature compared to gerbils. Subcutaneous administration in rats has been noted to induce yawning and chewing mouth movements.[2][3] In mice, intracisternal administration has been shown to induce head twitches.[3]
-
Guinea Pigs: In contrast to gerbils, this compound did not significantly modify locomotor activity in guinea pigs at the doses tested.[6]
5-HT-Mediated Behaviors
Intracisternal (i.c.) and subcutaneous (s.c.) administration of this compound in both mice and rats has been observed to elicit a range of behaviors indicative of 5-hydroxytryptamine (5-HT) system activation. These include head twitches in mice and wet-dog shakes in rats, as well as forepaw treading, flat body posture, hindlimb splaying, and Straub tail in both species.[3]
| Species | Administration | Dose Range | Observed 5-HT-Mediated Behaviors |
| Mice | Intracisternal | 0.01 - 1.2 nmol | Head twitches, forepaw treading, flat body posture, hindlimb splaying, Straub tail |
| Mice | Subcutaneous | 0.1 - 2.4 µmol/kg | Head twitches, forepaw treading, flat body posture, hindlimb splaying, Straub tail |
| Rats | Intracisternal | 0.01 - 1.2 nmol | Wet-dog shakes, forepaw treading, flat body posture, hindlimb splaying, Straub tail |
| Rats | Subcutaneous | 0.1 - 2.4 µmol/kg | Wet-dog shakes, forepaw treading, flat body posture, hindlimb splaying, Straub tail |
Electrophysiological Effects on Dopamine Neurons
This compound directly excites dopaminergic neurons in the substantia nigra pars compacta, a key area in the brain's reward and motor systems. This excitatory effect has been demonstrated across multiple species.
| Species | Preparation | Effect | EC50 (nM) |
| Rat | Substantia Nigra Pars Compacta Slices | Excitation of 24 out of 31 dopamine-sensitive neurons | 41.2 ± 9 |
| Gerbil | Mesencephalic Cell Cultures | Increased spontaneous ³H]DA release | 0.58 |
| Guinea Pig | Superior Cervical Ganglia | Depolarization | - |
The excitatory action of this compound on dopamine neurons underscores its potential to modulate dopamine-related functions and behaviors.[1][7]
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.
This compound-Induced Locomotor Activity Assessment
This protocol is based on studies conducted in Mongolian gerbils.[1][5]
-
Animal Habituation: Allow gerbils to habituate to the testing environment (e.g., open-field arena) for a period of 30 minutes prior to any intervention.
-
Anesthesia and Administration: Anesthetize the animals using a suitable anesthetic (e.g., isoflurane). Make a small incision over the bregma to expose the skull.
-
Intracerebroventricular (i.c.v.) Injection: Using a microsyringe with a needle of appropriate length (e.g., 4.5 mm), inject the desired dose of this compound (or vehicle control) dissolved in a suitable vehicle into the lateral ventricle.
-
Wound Closure and Recovery: Close the incision with surgical clips and allow the animal to recover from anesthesia.
-
Locomotor Activity Recording: Immediately upon recovery, place the animal into the locomotor activity recording chamber. Record locomotor activity (e.g., total distance traveled, beam breaks) for a defined period.
In Vitro Electrophysiology on Dopamine Neurons
This protocol is a general guideline based on studies in rats.[7][8]
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the substantia nigra pars compacta using a vibratome.
-
Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording Setup: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Cell Identification: Identify putative dopaminergic neurons based on their characteristic large size, location within the substantia nigra pars compacta, and electrophysiological properties (e.g., slow, regular firing rate; long-duration action potentials).
-
Electrophysiological Recordings: Obtain whole-cell patch-clamp or extracellular recordings from the identified neurons.
-
This compound Application: After establishing a stable baseline recording, bath-apply this compound at various concentrations to determine its effect on neuronal firing rate and other electrophysiological parameters.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound's action can aid in understanding its mechanism.
Caption: this compound signaling cascade via the NK3 receptor.
Caption: Workflow for locomotor activity assessment.
Alternatives to this compound
While this compound is a widely used NK3 receptor agonist, other compounds can be employed for similar research purposes.
| Compound | Receptor Selectivity | Key Features |
| Neurokinin B (NKB) | Endogenous agonist for NK3R | Natural ligand, but may have off-target effects at higher concentrations. |
| [MePhe⁷]NKB | NK3R Agonist | A potent and selective analog of Neurokinin B. |
| SB222200 | NK3R Antagonist | A selective antagonist used to block the effects of this compound and other NK3R agonists. |
| Osanetant | NK3R Antagonist | Another selective antagonist for in vivo and in vitro studies. |
The choice of compound will depend on the specific experimental question, desired route of administration, and required duration of action.
Conclusion
This guide provides a consolidated resource for researchers utilizing this compound in their studies. The compiled data highlights the consistent and potent activation of the NK3 receptor by this compound across multiple species. However, it also underscores important species-specific differences in behavioral and electrophysiological responses. These variations, particularly in locomotor activity, emphasize the need for careful species selection and dose consideration in experimental design. The provided protocols and diagrams aim to facilitate the replication and extension of these findings, ultimately contributing to a more comprehensive understanding of the role of the NK3 receptor in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NK-3 tachykinin agonist this compound elicits yawning and chewing mouth movements following subcutaneous administration in the rat. Evidence for cholinergic mediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NK-3 tachykinin receptor agonist this compound elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in neurokinin receptor pharmacology between rat and guinea-pig superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tachykinin NK3 receptor agonist this compound induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The selective NK3 receptor agonist this compound excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective NK3 receptor agonist this compound excites a subpopulation of dopamine-sensitive neurones in the rat substantia nigra pars compacta in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Senktide and Neurokinin B on GnRH Neurons: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of neurokinin B (NKB) and its selective agonist, Senktide, on gonadotropin-releasing hormone (GnRH) neurons. The information is intended for researchers, scientists, and drug development professionals working in neuroendocrinology and reproductive biology.
Neurokinin B (NKB), a member of the tachykinin peptide family, and its G-protein coupled receptor, neurokinin-3 receptor (NK3R), are indispensable for reproductive function.[1][2] Loss-of-function mutations in the genes encoding NKB (TAC3) or NK3R (TACR3) lead to hypogonadotropic hypogonadism and infertility in humans.[1][3] this compound is a selective synthetic agonist for NK3R and is widely used in experimental settings to probe the function of NKB signaling.[1][4][5][6]
The primary mechanism of NKB/Senktide action is through a specialized group of neurons in the hypothalamic arcuate nucleus (ARC) that co-express Kisspeptin, Neurokinin B, and Dynorphin, aptly named KNDy neurons.[2][4][7][8] Within this network, NKB is thought to act as a key regulator, initiating a signaling cascade that ultimately governs the pulsatile release of GnRH.[7][8][9]
Mechanism of Action: Direct vs. Indirect Effects
The precise mechanism by which NKB signaling influences GnRH neurons is multifaceted, involving both direct and indirect pathways that are still under investigation.
-
Indirect Action via KNDy Neurons: The predominant model suggests that NKB's primary role is to act on KNDy neurons themselves.[7][8][10] NKB, released from KNDy neuron terminals, is believed to act autosynaptically on NK3R located on the same or adjacent KNDy neurons.[6][11] This activation stimulates the release of kisspeptin, which then acts directly on its receptor (GPR54) on GnRH neurons to potently stimulate GnRH secretion.[7][9][10] Simultaneously, NKB signaling can also trigger the release of dynorphin, which provides an inhibitory feedback signal onto KNDy neurons via the κ-opioid receptor (KOR), thus shaping the pulsatile nature of the signal.[2][4][8]
-
Direct Action on GnRH Neurons: Evidence for direct action on GnRH neurons is less consistent. While some studies have detected NK3R immunoreactivity on GnRH axon terminals in the median eminence, suggesting a direct regulatory role at the site of hormone release[1][10], others report a lack of significant NK3R expression on GnRH neuron cell bodies.[2][7][12] Experiments using brain slices have shown that this compound can induce GnRH release from the median eminence even in the absence of kisspeptin, supporting a direct, albeit potentially minor, effect on GnRH terminals.[10]
-
Intracellular Signaling: Activation of NK3R by NKB or this compound in GnRH neurons has been shown to involve the protein kinase C (PKC) pathway.[1] Other potential downstream pathways include the MAPK/ERK and PI3K/AKT signaling cascades.[13]
Figure 1: KNDy neuron signaling pathway for pulsatile GnRH release.
Comparative Effects on GnRH System
The effects of NKB/Senktide administration are highly dependent on the experimental model, hormonal status, and site of administration. This has led to seemingly conflicting reports in the literature, with both stimulatory and inhibitory effects observed.
Effects on GnRH/LH Secretion
The impact of NK3R activation on the secretion of GnRH and its downstream surrogate, Luteinizing Hormone (LH), varies significantly across species and steroidal conditions.
| Agent | Species / Model | Effect on GnRH/LH Secretion | Key Findings | Reference(s) |
| This compound | Rat (OVX, E2-replaced) | Inhibitory | Potently suppressed the frequency of pulsatile LH secretion and MUA volleys in a dose-dependent manner. | [4][5] |
| This compound | Rat (OVX) | Inhibitory | Inhibited LH secretion. | [14] |
| This compound | Rat (Diestrous) | Stimulatory | Increased the concentration of circulating LH. | [4] |
| This compound | Rat (Female, with E2) | Stimulatory | Induced a profound increase in serum LH levels. | [3] |
| This compound | Mouse (OVX) | Inhibitory | Inhibited LH release. | [14] |
| This compound | Mouse (Male & Female, Kiss1 KO with E2) | Stimulatory | Able to stimulate LH secretion, suggesting a kisspeptin-independent pathway. | [15] |
| This compound | Goat (OVX) | Stimulatory | Induced an MUA volley and accompanying increase in LH secretion. | [16] |
| This compound | Ewe (Follicular phase) | Stimulatory | Caused the release of LH. | [6] |
| This compound | GT1-7 Cells (GnRH cell line) | Biphasic | Acute (3h) exposure increased GnRH secretion, while long-term (24h) exposure reduced it. | [1] |
| NKB | Mouse (Male) | Stimulatory | NKB elicits trains of action potentials in Kiss1 neurons. | [11] |
Electrophysiological Effects on Neurons
Direct measurement of neuronal activity provides insight into the immediate impact of NK3R activation.
| Agent | Target Neurons | Preparation | Effect | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | This compound | GnRH Pulse Generator (MUA) | Rat (OVX, in vivo) | Inhibitory | Caused a dose-dependent suppression of multiunit activity (MUA) volleys, which are correlates of GnRH pulses. |[4][5] | | This compound | KNDy Neurons | Mouse (Brain slice, in vitro) | Stimulatory | Increased the frequency of action currents in a dose-dependent manner. |[12] | | This compound | GnRH Neurons | Mouse (Brain slice, in vitro) | No Consistent Effect | Did not consistently modulate the action potential firing rate measured at the soma. |[10][12] |
Effects on Gene Expression
NK3R signaling can also induce longer-term changes by altering the transcription of key reproductive genes.
| Agent | Tissue / Cells | Gene Target | Effect | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | This compound | Rat Hypothalamus (mPOA) | Gnrh1 (encodes GnRH) | Down-regulation | Suppressed Gnrh1 expression, implying inhibition of GnRH synthesis. |[2] | | This compound | Rat Hypothalamus (mPOA) | Kiss1r (encodes GPR54) | Down-regulation | Suppressed expression of the kisspeptin receptor. |[2] | | This compound | Rat Hypothalamus (mPOA) | Kiss1 (encodes Kisspeptin) | No Effect | Did not affect the expression of Kiss1 mRNA. |[2] | | This compound | GT1-7 Cells | GnRH | Repression | Repressed GnRH transcription, involving the induction of c-Fos. |[1] |
Key Experimental Protocols
The study of NKB and this compound on GnRH neurons employs a range of in vivo and in vitro techniques.
In Vivo Administration and Hormone Measurement
This protocol is used to assess the overall effect of NK3R activation on the hypothalamic-pituitary-gonadal (HPG) axis in a living animal.
-
Animal Preparation: Ovariectomized (OVX) female rats are often used to remove the influence of endogenous ovarian steroids.[4][5] In some paradigms, they are replaced with 17β-estradiol (E2) to mimic specific hormonal states.[3][4] Animals are implanted with intracerebroventricular (ICV) cannulae for central drug administration and cardiac catheters for frequent, automated blood sampling.[4][5]
-
Drug Administration: A baseline period of blood sampling (e.g., every 5 minutes for 2 hours) is established.[5] Following this, this compound or a vehicle control is administered via the ICV cannula.[5]
-
Data Collection: Serial blood sampling continues for several hours post-injection.[5]
-
Analysis: Blood samples are processed to separate plasma. Plasma LH concentrations are measured using a radioimmunoassay (RIA) or ELISA. The resulting data are analyzed for changes in LH pulse frequency, amplitude, and mean concentration.[4]
Ex Vivo GnRH Release Measurement (Fast Scan Cyclic Voltammetry)
This technique allows for real-time measurement of GnRH release from specific brain regions in acutely prepared brain slices.
-
Slice Preparation: Adult mice are anesthetized and decapitated. The brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF). Coronal brain slices (e.g., 300 µm thick) containing the median eminence (ME) are prepared using a vibratome.[10]
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. A carbon-fiber microelectrode is placed within the GnRH terminal fields of the ME.[10]
-
Data Collection: Fast scan cyclic voltammetry is used to detect changes in electrochemical current, which are characteristic of GnRH. After a stable baseline is recorded, the perfusion medium is switched to one containing this compound (e.g., 10 nM).[10]
-
Analysis: The resulting electrochemical signal is analyzed to quantify the change in GnRH concentration in response to this compound application.[10]
Figure 2: Generalized experimental workflows for studying this compound effects.
Summary and Conclusion
The actions of Neurokinin B, studied through its selective agonist this compound, on GnRH neurons are complex and context-dependent. While the prevailing model points to an indirect, stimulatory action mediated by kisspeptin release from KNDy neurons, the ultimate effect on GnRH/LH pulsatility can be inhibitory, particularly in rodent models.[4][14] This inhibition appears to be mediated by the co-release of dynorphin, which acts on κ-opioid receptors.[2][4][5] However, in other species like goats and sheep, or under different hormonal conditions in rats, the effect is primarily stimulatory.[4][6][16] Furthermore, evidence for a direct, kisspeptin-independent action at the level of the GnRH terminal adds another layer of complexity.[10][15] Long-term exposure to this compound can also lead to transcriptional repression of the GnRH gene itself.[1] This guide highlights that NKB/NK3R signaling is not a simple "on" switch for GnRH release but rather a sophisticated modulatory system that integrates steroidal feedback and intrinsic neuronal signaling to precisely shape the pulsatile pattern of GnRH secretion essential for reproductive health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The inhibitory effects of neurokinin B on GnRH pulse generator frequency in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Frontiers | New Insights into the Control of Pulsatile GnRH Release: The Role of Kiss1/Neurokinin B Neurons [frontiersin.org]
- 8. Frontiers | Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction [frontiersin.org]
- 9. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Activation of Neurokinin 3 Receptors Stimulates GnRH Release in a Location-Dependent but Kisspeptin-Independent Manner in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological and Morphological Evidence for Synchronized GnRH Pulse Generator Activity Among Kisspeptin/Neurokinin B/Dynorphin A (KNDy) Neurons in Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neurokinin 3 receptor agonist this compound stimulates GnRH release in isolated hypogonadotropic hypogonadism mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of Gonadotropin-Releasing Hormone Secretion by Kisspeptin/Dynorphin/Neurokinin B Neurons in the Arcuate Nucleus of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NKB signaling in the posterodorsal medial amygdala stimulates gonadotropin release in a kisspeptin-independent manner in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of intravenous administration of neurokinin receptor subtype-selective agonists on gonadotropin-releasing hormone pulse generator activity and luteinizing hormone secretion in goats [jstage.jst.go.jp]
Confirming Senktide's Mechanism of Action: A Comparative Guide to NK3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of neurokinin-3 (NK3) receptor antagonists used to experimentally validate the mechanism of action of Senktide, a potent and selective NK3 receptor agonist. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways and workflows, this document serves as a valuable resource for designing and interpreting studies aimed at elucidating the pharmacological effects of this compound and the broader role of the NK3 receptor in various physiological processes.
Introduction to this compound and the NK3 Receptor
This compound is a synthetic peptide analog of the endogenous tachykinin neuropeptide, neurokinin B (NKB). It exhibits high selectivity and potency as an agonist for the NK3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the NK3 receptor by agonists like this compound initiates a signaling cascade that has been implicated in a variety of physiological functions, including reproductive endocrinology, regulation of body temperature, and modulation of neurotransmitter release. The specific action of this compound on the NK3 receptor makes it an invaluable tool for studying the physiological and pathological roles of this receptor.
To definitively attribute the observed effects of this compound to its interaction with the NK3 receptor, it is crucial to employ selective antagonists that can competitively or non-competitively block this interaction, thereby attenuating or abolishing the downstream cellular and behavioral responses. This guide focuses on the use of such antagonists to confirm this compound's mechanism of action.
Comparative Efficacy of NK3 Receptor Antagonists
A variety of non-peptide small molecule antagonists have been developed with high affinity and selectivity for the NK3 receptor. The following table summarizes the binding affinities (Ki) and functional potencies (Kb or IC50) of several commonly used NK3 receptor antagonists in blocking the effects of NK3 receptor agonists. This data is essential for selecting the appropriate antagonist and dosage for in vitro and in vivo studies.
| Antagonist | Chemical Class | Human NK3 Receptor Ki (nM) | Functional Inhibition (Assay Dependent) | Species Specificity Notes |
| Osanetant (SR142801) | Piperidine | ~1.2 | Kb = 12 nM (Ca2+ mobilization)[1] | Potent in guinea pigs and humans, less so in rats.[2] |
| Talnetant (SB223412) | Quinolone | ~1.0 | Kb = 3 nM (Ca2+ mobilization)[3] | |
| SB222200 | Quinolone | ~4.4 | IC50 = 18.4 nM (Ca2+ mobilization) | |
| Fezolinetant | Non-steroidal | - | Approved for clinical use |
Experimental Protocols
To facilitate the replication and design of experiments, this section provides detailed methodologies for key assays used to confirm this compound's mechanism of action through the use of NK3 receptor antagonists.
In Vitro Assays
1. Radioligand Binding Assay
This assay directly measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the NK3 receptor.
-
Objective: To determine the binding affinity (Ki) of NK3 receptor antagonists.
-
Materials:
-
Cell membranes prepared from cells expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]this compound or a suitable radiolabeled antagonist.
-
NK3 Receptor Antagonists (e.g., Osanetant, Talnetant, SB222200).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the unlabeled antagonist, and 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NK3 receptor agonist or antagonist.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by this compound.
-
Objective: To determine the functional potency (IC50 or Kb) of NK3 receptor antagonists.
-
Materials:
-
Cells stably expressing the human NK3 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
This compound.
-
NK3 Receptor Antagonists.
-
A fluorescence imaging plate reader (FLIPR) or a fluorometric plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of the NK3 receptor antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a fixed concentration of this compound (typically the EC80 concentration) to all wells and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
If a competitive antagonist is used, the Schild analysis can be performed to determine the pA2 value, which is an estimate of the antagonist's affinity.
-
3. Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of NK3 receptor activation, and the ability of antagonists to block this response.
-
Objective: To confirm that this compound's action is mediated through the Gq/PLC signaling pathway and to quantify the potency of antagonists.
-
Materials:
-
Cells expressing the human NK3 receptor.
-
[³H]-myo-inositol.
-
Stimulation Buffer: HBSS containing 10 mM LiCl.
-
This compound.
-
NK3 Receptor Antagonists.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with various concentrations of the NK3 receptor antagonist in stimulation buffer for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of this compound for 30-60 minutes at 37°C.
-
Lyse the cells and stop the reaction with a solution of perchloric acid.
-
Separate the inositol phosphates from other cellular components using anion-exchange chromatography with Dowex resin.
-
Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Assay
1. This compound-Induced Locomotor Activity in Gerbils
This behavioral assay assesses the ability of systemically administered NK3 receptor antagonists to block the hyperlocomotion induced by central administration of this compound.[2][3]
-
Objective: To evaluate the in vivo efficacy of NK3 receptor antagonists in a behavioral model of NK3 receptor activation.
-
Animals: Male Mongolian gerbils.
-
Materials:
-
This compound.
-
NK3 Receptor Antagonists (e.g., SB222200, Talnetant, Osanetant).
-
Vehicle for drug administration.
-
Locomotor activity chambers equipped with infrared beams.
-
-
Procedure:
-
Habituate the gerbils to the locomotor activity chambers for at least 30 minutes before the experiment.
-
Administer the NK3 receptor antagonist (e.g., intraperitoneally, i.p.) or its vehicle at a predetermined time before the this compound challenge.
-
Administer this compound (e.g., 0.1 nmol) or vehicle intracerebroventricularly (i.c.v.).
-
Immediately place the gerbil back into the locomotor activity chamber and record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period (e.g., 60 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity of the antagonist-pretreated group with the vehicle-pretreated group that received this compound.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the antagonist's effect.
-
Dose-response curves can be generated to determine the ED50 of the antagonist.
-
Visualizing the Mechanism and Workflow
To provide a clear understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: NK3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Confirmation.
Conclusion
References
- 1. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The tachykinin NK3 receptor agonist this compound induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings on Senktide and Memory Enhancement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Senktide's performance in memory enhancement with alternative therapeutic strategies. Experimental data from preclinical studies are summarized, and detailed methodologies for key experiments are provided to facilitate replication and further research. The signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and study designs.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and two alternative memory-enhancing agents, Donepezil and AMPAkines, on cognitive performance in rodent models.
Table 1: Effect of this compound on Scopolamine-Induced Memory Impairment in the Novel Object Recognition (NOR) Task
| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index (Mean ± SEM) | Statistical Significance (vs. Scopolamine + Vehicle) | Reference |
| Vehicle + Vehicle | - | 0.65 ± 0.05 | - | [1][2] |
| Scopolamine + Vehicle | 0.75 | 0.48 ± 0.03 | p < 0.05 | [1][2] |
| Scopolamine + this compound | 0.2 | 0.62 ± 0.04 | p < 0.05 | [1][2] |
| Scopolamine + this compound | 0.4 | 0.68 ± 0.06 | p < 0.01 | [1][2] |
Table 2: Effect of this compound on Spatial Memory in the Morris Water Maze (MWM) in Aged Rats
| Treatment Group | Dose (mg/kg, s.c.) | Escape Latency (s) on Day 5 (Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 45.2 ± 5.1 | - | [3] |
| This compound | 0.2 | 28.7 ± 4.3 | p < 0.01 | [3] |
Table 3: Effect of this compound on Acetylcholine (ACh) Release in the Hippocampus of Aged Rats (In Vivo Microdialysis)
| Treatment Group | Dose (mg/kg, s.c.) | Peak ACh Increase (% of Baseline, Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 105 ± 8 | - | [4][5] |
| This compound | 0.2 | 185 ± 15 | p < 0.01 | [4][5] |
Table 4: Comparative Efficacy of Donepezil in Reversing Scopolamine-Induced Memory Deficits
| Animal Model | Task | Donepezil Dose (mg/kg) | Reversal of Deficit | Reference |
| Mice | Social Memory | 1 | Complete | [6] |
| Mice | Y-Maze | 3 | Significant | [7][8] |
| Rats | Passive Avoidance | 0.1 - 0.5 | Significant | [9] |
| Mice | Morris Water Maze | 10 | Slight Improvement | [10][11] |
Table 5: Cognitive Enhancement Effects of AMPAkines in Preclinical Models
| AMPAkine | Animal Model | Task | Dose (mg/kg) | Outcome | Reference |
| CX516 | Rats | Delayed-Nonmatch-to-Sample | 1-2 | Enhanced performance | [12] |
| Org 26576 | Rats | Morris Water Maze | 3, 10 | Enhanced acquisition and retrieval | [13] |
| CX1837 | Rats | Novel Object Recognition | 0.01 - 1.0 | Boosted performance | [14] |
| CX717 | Rats | 5-Choice Serial Reaction Time | 20 | Reduced incorrect responses | [15] |
Experimental Protocols
This compound and Memory Enhancement
1. Scopolamine-Induced Amnesia in the Novel Object Recognition (NOR) Task [1][2]
-
Animals: Adult male Wistar rats.
-
Apparatus: A square open field (e.g., 50x50x50 cm) made of dark, non-reflective material. A variety of objects differing in shape, color, and texture are used.
-
Procedure:
-
Habituation: Rats are individually habituated to the open field for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Acquisition Phase: On the test day, two identical objects are placed in opposite corners of the arena. Each rat is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes).
-
Drug Administration: Immediately after the acquisition phase, rats are administered scopolamine (0.75 mg/kg, s.c.) to induce amnesia, followed by either vehicle or this compound (0.2 or 0.4 mg/kg, s.c.).
-
Retention Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object during a set period (e.g., 3 minutes) is recorded.
-
-
Data Analysis: The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better memory.
2. Morris Water Maze (MWM) for Spatial Memory in Aged Rats [3]
-
Animals: Aged male Wistar rats (e.g., 20-24 months old).
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1-2 cm below the water surface. Extramaze cues (e.g., posters with distinct shapes) are placed around the pool.
-
Procedure:
-
Acquisition Training: Rats undergo a series of trials (e.g., 4 trials per day for 5 consecutive days) to find the hidden platform. For each trial, the rat is released from one of four randomly chosen starting positions and allowed to swim for a maximum time (e.g., 60 or 90 seconds). If the rat fails to find the platform within the time limit, it is gently guided to it.
-
Drug Administration: this compound (0.2 mg/kg, s.c.) or vehicle is administered daily, typically after the last trial of the day.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
3. In Vivo Microdialysis for Acetylcholine (ACh) Measurement [4][5]
-
Animals: Aged male Wistar rats.
-
Procedure:
-
Probe Implantation: A microdialysis guide cannula is surgically implanted into the hippocampus.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound (0.2 mg/kg, s.c.) or vehicle.
-
-
Data Analysis: The concentration of ACh in the dialysate samples is determined using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED). Results are typically expressed as a percentage of the baseline ACh levels.
Mandatory Visualizations
Signaling Pathways
Caption: this compound binds to the NK3 receptor, initiating a signaling cascade.
Caption: Donepezil inhibits AChE, increasing ACh in the synaptic cleft.
Caption: AMPAkines enhance AMPA receptor function, promoting synaptic plasticity.
Experimental Workflows
Caption: Workflow for the Novel Object Recognition (NOR) task.
Caption: Workflow for the Morris Water Maze (MWM) task.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Scopolamine-induced deficits in social memory in mice: reversal by donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The ampakine, Org 26576, bolsters early spatial reference learning and retrieval in the Morris water maze: a subchronic, dose-ranging study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Pharmacology of CX1837, a High-Impact Ampakine with an Improved Safety Margin: Implications for Treating Alzheimer's Disease and Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the putative cognitive-enhancing ampakine, CX717, on attention and object recognition memory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Senktide and Other Tachykinin Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Senktide and other key tachykinin receptor agonists. It includes a comprehensive summary of their binding affinities and functional potencies, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.
Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G protein-coupled receptors: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3). The development of selective agonists for these receptors has been instrumental in elucidating their physiological roles and has opened avenues for therapeutic intervention in various diseases. This guide focuses on a comparative analysis of this compound, a highly selective NK3 receptor agonist, and other prominent tachykinin receptor agonists.
Comparative Performance of Tachykinin Receptor Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected tachykinin receptor agonists at the human NK1, NK2, and NK3 receptors. This data, compiled from various in vitro studies, highlights the selectivity profile of each compound. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Agonist | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity Profile |
| This compound | NK3 | ~1 | ~1-3 [1] | Highly selective for NK3 over NK1 and NK2 |
| Substance P | NK1 | ~0.1-1 | ~0.1-2 | Preferential for NK1 |
| [Sar9,Met(O2)11]SP | NK1 | ~0.1 | ~0.1-1 | Highly selective for NK1[2][3] |
| Neurokinin A | NK2 | ~1-10 | ~1-10 | Preferential for NK2, also active at NK1[4][5] |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2 | ~1-10 | ~1-10 | Highly selective for NK2 |
| Neurokinin B | NK3 | ~1-5 | ~1-5 | Preferential for NK3 |
Key Experimental Protocols
The characterization of tachykinin receptor agonists relies on a suite of in vitro assays to determine their binding and functional properties. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the tachykinin receptor by a non-labeled agonist.
Materials:
-
Cell membranes expressing the human tachykinin receptor of interest (NK1, NK2, or NK3).
-
Radioligand specific for the receptor (e.g., [3H]Substance P for NK1, [125I]Neurokinin A for NK2, [3H]this compound for NK3).
-
Test compounds (unlabeled tachykinin agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the Gq-mediated signaling pathway, leading to an increase in intracellular calcium.
Objective: To determine the potency (EC50) of a tachykinin agonist in inducing intracellular calcium release.
Materials:
-
Cells stably expressing the human tachykinin receptor of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (tachykinin agonists).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 1 hour) at 37°C.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Use the automated injector to add the test compounds to the wells while continuously monitoring the fluorescence.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Inositol Phosphate Accumulation Assay
This assay provides another measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates, a downstream second messenger.
Objective: To determine the potency (EC50) of a tachykinin agonist in stimulating the production of inositol phosphates.
Materials:
-
Cells expressing the human tachykinin receptor of interest.
-
[3H]myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
LiCl solution.
-
Test compounds (tachykinin agonists).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and counter.
Procedure:
-
Label the cells by incubating them overnight with [3H]myo-inositol in the assay medium.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with a LiCl-containing buffer. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Add the test compounds at various concentrations and incubate for a specified time (e.g., 30-60 minutes).
-
Lyse the cells with an appropriate acid (e.g., perchloric acid).
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography with Dowex resin.
-
Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.
-
Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value.
Visualizing a Tachykinin Signaling Pathway and Experimental Workflow
To further aid in the understanding of tachykinin receptor function and characterization, the following diagrams illustrate a typical signaling pathway and a common experimental workflow.
Caption: Tachykinin receptor signaling pathway.
Caption: Experimental workflow for agonist characterization.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the pro-mnemonic effects of Senktide in novel object recognition tasks.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-mnemonic effects of Senktide in novel object recognition (NOR) tasks against other cognitive enhancers. The information presented is collated from preclinical studies and is intended to inform further research and development in the field of memory enhancement.
Executive Summary
This compound, a selective neurokinin-3 (NK3) receptor agonist, has demonstrated significant pro-mnemonic effects in various animal models of memory impairment. In the context of Novel Object Recognition (NOR) tasks, a widely used behavioral paradigm to assess recognition memory, this compound has been shown to improve performance, particularly in aged subjects or in models of cholinergic deficit. Its mechanism of action is primarily attributed to the potentiation of the cholinergic system through the activation of NK3 receptors, leading to increased acetylcholine (ACh) release in brain regions critical for memory formation, such as the hippocampus and prefrontal cortex. This guide will delve into the experimental data supporting these claims, compare its efficacy with other nootropic agents, and provide detailed experimental protocols and the underlying signaling pathways.
Comparative Performance Analysis
The following table summarizes the quantitative data from various studies investigating the effects of this compound and alternative compounds on performance in the Novel Object Recognition task. The primary metric for comparison is the Discrimination Index (DI) or a similar measure of preference for the novel object, which is indicative of recognition memory.
| Compound | Class | Animal Model | Dosage | Administration Route | Key Findings (Discrimination Index/Ratio or equivalent) |
| This compound | NK3 Receptor Agonist | Aged Rats | 0.2 mg/kg | Subcutaneous (s.c.) | Significantly improved object-place recognition memory.[1] |
| This compound | NK3 Receptor Agonist | Adult Rats (Scopolamine-induced deficit) | 0.2 mg/kg | Subcutaneous (s.c.) | Reversed scopolamine-induced deficits in object recognition.[2][3] |
| Donepezil | Acetylcholinesterase Inhibitor | AβPP/PS1 Mice (AD model) | Not specified | Not specified | Improved performance in NOR task, comparable to Morris water maze.[4] |
| Donepezil | Acetylcholinesterase Inhibitor | Rats (PCP-induced deficit) | 3 mg/kg | Oral (p.o.) | No significant effect in this specific model of PCP-induced deficit.[5] |
| Nicotine | Cholinergic Agonist (nAChR) | Rats | 0.1, 0.2, 0.4 mg/kg | Not specified | Enhanced reconsolidation of novel object recognition memory.[6] |
| Nicotine | Cholinergic Agonist (nAChR) | Mice | 0.09 mg/kg | Not specified | Enhanced spatial object recognition but impaired novel object recognition with a 48h delay.[7] |
| MK-801 | NMDA Receptor Antagonist | Mice | 0.01 mg/kg | Not specified | Impaired long-term object recognition memory, effect was state-dependent.[8][9] |
| MK-801 | NMDA Receptor Antagonist | Rats | Not specified | Not specified | Subchronic treatment reduced novelty preference in the NOR test.[1] |
| Ampakine (CX516) | AMPA Receptor Positive Modulator | Rats | Not specified | Not specified | Facilitated short-term memory in a delayed-nonmatch-to-sample task.[10][11] |
| Ampakine (CX516) | AMPA Receptor Positive Modulator | Schizophrenia Patients | 900 mg t.i.d. | Not specified | No significant improvement in a composite cognitive score.[12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
This compound's Signaling Pathway for Memory Enhancement
Caption: this compound activates the NK3 receptor, initiating a Gq-coupled signaling cascade.
Experimental Workflow for Novel Object Recognition Task
Caption: A typical multi-day workflow for a Novel Object Recognition experiment.
Experimental Protocols
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to evaluate recognition memory in rodents. The procedure generally consists of three phases:
-
Habituation Phase: On the first day, each animal is individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for a period of 5-10 minutes in the absence of any objects. This is to reduce anxiety and familiarize the animal with the environment.[13]
-
Familiarization (Training) Phase: On the second day, two identical objects are placed in the arena. The animal is placed in the arena and allowed to freely explore the objects for a predetermined amount of time (typically 3-5 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose.[13]
-
Test Phase: After a specific inter-trial interval (ITI), which can range from a few minutes to 24 hours or more to assess short-term or long-term memory respectively, the animal is returned to the arena. In this phase, one of the familiar objects is replaced by a novel object of similar size but different shape and texture. The time the animal spends exploring the familiar and the novel object is recorded for a set period (e.g., 3-5 minutes). A healthy animal with intact memory will spend significantly more time exploring the novel object.[13]
Drug Administration
-
This compound: In the cited studies, this compound was typically administered subcutaneously (s.c.) at a dose of 0.2 mg/kg.[2][3] The timing of administration can be varied, for instance, 30 minutes before the familiarization phase to assess effects on acquisition, or immediately after to evaluate consolidation.
-
Alternative Compounds:
Conclusion
This compound demonstrates robust pro-mnemonic effects in the Novel Object Recognition task, particularly in models of age-related cognitive decline and cholinergic dysfunction. Its mechanism of action, centered on the activation of the NK3 receptor and subsequent enhancement of cholinergic neurotransmission, presents a promising avenue for the development of novel therapeutics for memory disorders. While direct comparative data with other nootropic agents is limited, the available evidence suggests that this compound's efficacy is comparable to or, in some models, potentially more consistent than other classes of cognitive enhancers. Further head-to-head studies are warranted to definitively establish its therapeutic potential relative to existing and emerging treatments. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The NK3 receptor agonist this compound ameliorates scopolamine-induced deficits in memory for object, place and temporal order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine enhances the reconsolidation of novel object recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of acute, chronic, and withdrawal from chronic nicotine on novel and spatial object recognition in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
A review of studies validating the use of Senktide in neuroscience.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Senktide's performance with alternative compounds in neuroscience. It includes a comprehensive review of experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound, a selective agonist for the neurokinin-3 receptor (NK3R), has become a valuable tool in neuroscience research for elucidating the physiological roles of the tachykinin system. Its high affinity and selectivity for the NK3R over NK1R and NK2R allow for targeted investigations into processes modulated by this receptor, including dopaminergic and serotonergic neurotransmission, memory consolidation, and reproductive functions. This guide synthesizes findings from multiple studies to compare this compound with endogenous ligands and synthetic antagonists, providing a clear overview of its utility and performance.
Quantitative Comparison of NK3R Ligands
The following tables summarize the binding affinities and functional potencies of this compound and other relevant compounds at the NK3 receptor. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity (IC50/Kd) of Tachykinin Receptor Ligands
| Compound | Receptor | Preparation | IC50 (nM) | Kd (nM) | Reference |
| This compound | Human NK3R | CHO cells | 84 | 39 | [1] |
| Guinea-pig Ileum | Membranes | - | 2.21 ± 0.65 | [2] | |
| Guinea-pig Cortex | Membranes | - | 8.52 ± 0.45 | [2] | |
| Neurokinin B (NKB) | Human NK3R | CHO cells | 13 | - | [1] |
| [MePhe7]-NKB | Human NK3R | CHO cells | 5.3 | - | [1] |
| SR142801 (Osanetant) | Guinea-pig NK3R | - | - | Apparent KB = 3.2 | [3] |
Table 2: Functional Potency (EC50) of Tachykinin Receptor Agonists
| Compound | Receptor | Assay | EC50 (nM) | Reference |
| This compound | Human NK3R | Inositol Phosphate Production | 5.1 | [1] |
| Human NK3R | Arachidonic Acid Release | 7.1 | [1] | |
| Rat NK3R | Dopaminergic Neuron Excitation | 41.2 ± 9 | [4] | |
| BLA Neurons | Inward Current | 64 | [5] | |
| Neurokinin B (NKB) | Human NK3R | Inositol Phosphate Production | 1.1 | [1] |
| Human NK3R | Arachidonic Acid Release | 9.3 | [1] | |
| [MePhe7]-NKB | Human NK3R | Inositol Phosphate Production | 0.5 | [1] |
| Human NK3R | Arachidonic Acid Release | 0.6 | [1] |
Key Experimental Protocols in this compound Research
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for two common behavioral assays used to investigate the effects of this compound in rodent models.
In Vivo Locomotor Activity Assay
This protocol is adapted from studies investigating the effect of this compound on locomotor activity in gerbils.[6]
Objective: To assess the impact of this compound on spontaneous locomotor activity.
Animals: Male Mongolian gerbils.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Open field chambers
-
Video tracking software
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle via intracerebroventricular (i.c.v.) injection. A typical dose range for inducing hyperlocomotion is 0.06 nmol to 0.6 nmol.[6]
-
Immediately after injection, place the animal in the open field chamber.
-
Record locomotor activity for a specified duration, typically 30-60 minutes, using an automated video tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in different zones of the arena, and rearing frequency.
Contextual Fear Conditioning Assay
This protocol is a generalized procedure based on studies investigating the role of the NK3R in fear memory.[5]
Objective: To evaluate the effect of this compound on the acquisition and consolidation of fear memory.
Animals: Rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild footshock)
-
Sound-attenuating cubicles
-
Software to control stimulus presentation and record freezing behavior
Procedure:
-
Habituation (Day 1): Place the animals in the conditioning chamber for a set period (e.g., 5 minutes) without any stimuli to allow for exploration and habituation.
-
Conditioning (Day 2):
-
Administer this compound or vehicle at a specified time before the conditioning session. For example, microinjection into the basolateral amygdala can be performed 5 minutes prior to conditioning.[5]
-
Place the animal in the conditioning chamber.
-
Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), typically a mild footshock. Repeat this pairing for a predetermined number of trials.
-
The freezing behavior of the animal is recorded throughout the session.
-
-
Contextual Fear Test (Day 3):
-
Place the animal back into the same conditioning chamber without presenting the CS or US.
-
Record freezing behavior for a set duration (e.g., 5 minutes). Increased freezing time in the this compound-treated group compared to the vehicle group indicates an enhancement of contextual fear memory.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of this compound's mechanism of action and its application in research.
Caption: this compound-induced NK3R signaling pathway.
Caption: General workflow for in vivo this compound studies.
Conclusion
This compound remains a cornerstone for investigating the neurobiology of the NK3 receptor. Its high selectivity allows for precise dissection of NK3R-mediated pathways in various neurological functions. A thorough understanding of its pharmacological profile, in comparison to endogenous ligands and synthetic antagonists, is paramount for the design of robust experiments and the accurate interpretation of their outcomes. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers utilizing this compound to advance our understanding of the tachykinin system's role in health and disease.
References
- 1. Functional expression of a novel human neurokinin-3 receptor homolog that binds [3H]this compound and [125I-MePhe7]neurokinin B, and is responsive to tachykinin peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of [3H]-senktide binding to NK3 tachykinin receptors in guinea-pig ileum longitudinal muscle-myenteric plexus and cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency and selectivity of the tachykinin NK3 receptor antagonist SR 142801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tachykinin NK3 receptor agonist this compound induces locomotor activity in male Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
